ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-iodo-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-4-10(2)9-6(5)8/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQPNWRQKHYCFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate
An In-depth Technical Guide to Ethyl 3-Iodo-1-Methyl-1H-Pyrazole-4-Carboxylate: A Versatile Building Block in Medicinal Chemistry
Executive Summary
Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is a strategically important heterocyclic compound that serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a stable pyrazole core, a reactive iodo-substituent, and an ester functional group, makes it an invaluable tool for medicinal chemists and drug development professionals. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, known for a wide array of biological activities.[1] The true synthetic power of this molecule lies in the carbon-iodine bond at the 3-position, which is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for high-throughput screening and the targeted synthesis of novel drug candidates, particularly in areas like kinase inhibition.[1] This guide provides a comprehensive overview of the molecule's structure, properties, a detailed synthetic protocol, and its critical applications in modern drug discovery.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is featured in drugs spanning multiple therapeutic areas, including anti-inflammatory agents (e.g., Celecoxib), anticancer therapies, and analgesics.[1] The specific substitution pattern of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate offers a pre-functionalized and stable core, providing an ideal starting point for exploring new chemical space around this validated pharmacophore.
Molecular Structure and Physicochemical Properties
Chemical Structure Analysis
The IUPAC name, ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate, precisely defines its molecular architecture:
-
Pyrazole: The core is a five-membered aromatic ring with two adjacent nitrogen atoms.
-
1-Methyl: A methyl group is attached to the nitrogen atom at position 1.
-
3-Iodo: An iodine atom is substituted at position 3 of the pyrazole ring. This is the key site for synthetic diversification.
-
4-Carboxylate: A carboxyl group at position 4 is esterified.
-
Ethyl: The ester is an ethyl ester.
Caption: Annotated structure of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate.
Physicochemical Data
The key properties of this compound are summarized below, providing essential information for handling, storage, and reaction planning.
| Property | Value | Source(s) |
| CAS Number | 799835-39-5 | [2] |
| Molecular Formula | C₇H₉IN₂O₂ | |
| Molecular Weight | 280.06 g/mol | |
| Appearance | White to light yellow powder/crystals | [3] |
| Solubility | Soluble in DMF, DMSO, chlorinated solvents | [1] |
| Storage Conditions | 2-8°C, Refrigerator | [3][4] |
Predicted Spectroscopic Profile
While specific spectra should always be acquired for experimental samples, the expected spectroscopic data provides a baseline for characterization:
-
¹H NMR:
-
Pyrazole H (C5-H): A singlet is expected around δ 8.0-8.5 ppm.
-
N-Methyl (N1-CH₃): A sharp singlet is anticipated around δ 3.9-4.2 ppm.
-
Ethyl Ester (CH₂): A quartet should appear around δ 4.3-4.5 ppm.
-
Ethyl Ester (CH₃): A triplet is expected around δ 1.3-1.5 ppm.
-
-
¹³C NMR:
-
Carbonyl (C=O): A signal in the δ 160-165 ppm region.
-
Pyrazole Carbons (C3, C4, C5): Signals for the aromatic carbons, with C3 being significantly affected by the iodine substituent (appearing at a lower field, ~δ 90-100 ppm) and C4 and C5 appearing at higher fields.
-
N-Methyl Carbon: A signal around δ 35-40 ppm.
-
Ethyl Carbons: Signals around δ 60-65 ppm (CH₂) and δ 14-15 ppm (CH₃).
-
-
Mass Spectrometry (MS): The molecular ion peak [M]+ at m/z 280.06 would be expected, along with characteristic fragmentation patterns.
Synthesis and Mechanistic Insights
The synthesis of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is a multi-step process that requires careful control of regioselectivity. A logical and efficient synthetic strategy is outlined below.
Retrosynthetic Analysis
A retrosynthetic approach reveals a practical pathway starting from simpler, commercially available precursors. The primary disconnections are the C-I bond and the N-CH₃ bond, leading back to a core pyrazole ester.
Sources
Strategic Deployment of Pyrazole-4-Carboxylates in Medicinal Chemistry
This guide outlines the strategic application of pyrazole-4-carboxylate building blocks in modern drug discovery, focusing on synthetic access, regiochemical control, and divergent functionalization.
Executive Summary
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in over 30 FDA-approved therapeutics including Ruxolitinib, Celecoxib, and Pralsetinib. While the 3- and 5-positions are often utilized for potency-driving hydrophobic interactions, the 4-position (C4) offers a unique vector for solubility-enhancing groups, solvent-front interactions, or scaffold hopping.
The ethyl pyrazole-4-carboxylate scaffold serves as a critical "divergent hub." Its orthogonal reactivity allows it to function as a masked amine (via Curtius rearrangement), a masked aldehyde (via reduction), or a stable amide precursor, making it indispensable for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.
Structural Significance & Electronic Properties
Tautomerism and H-Bonding
Unsubstituted pyrazoles (
-
Donor/Acceptor Profile: The
-H serves as a hydrogen bond donor (HBD), while the imine serves as a hydrogen bond acceptor (HBA). -
pKa Modulation: The electron-withdrawing 4-carboxylate group lowers the pKa of the ring NH (typically ~14 to ~10-11), increasing acidity and facilitating N-alkylation under mild conditions.
The "Vector" Advantage
Unlike the 3/5 positions, which project substituents into the deep hydrophobic pockets of enzymes (e.g., ATP-binding sites of kinases), the 4-position vector is often solvent-exposed. This makes pyrazole-4-carboxylates ideal for:
-
Solubilization: Attaching polar morpholine/piperazine tails via amide linkages.
-
Scaffold Hopping: Replacing unstable phenyl rings or toxic heteroaromatics.
-
PROTAC Linkers: Providing a rigid exit vector for E3 ligase recruitment.
Synthetic Access & Regiocontrol
Accessing the 4-carboxylate core requires precise control over the condensation of hydrazines with 1,3-dicarbonyl equivalents.
The "Workhorse" Route: Formyl-Ester Condensation
The most robust route to the parent ethyl 1H-pyrazole-4-carboxylate involves the condensation of hydrazine with a masked formyl-acetic ester.
-
Precursor: Ethyl 2-formyl-3-oxopropanoate (often generated in situ from ethyl 3,3-diethoxypropionate and ethyl formate, or using ethyl (ethoxymethylene)cyanoacetate for amino-variants).
-
Mechanism: Nucleophilic attack of hydrazine on the most electrophilic aldehyde/enol ether carbon, followed by cyclization.
The Regioselectivity Challenge (N-Substituted Pyrazoles)
When using substituted hydrazines (e.g., methylhydrazine) to synthesize ethyl 1-methyl-1H-pyrazole-4-carboxylate , regioselectivity becomes the limiting factor.
-
Steric vs. Electronic Control: Methylhydrazine (
) has two nucleophilic nitrogens. The is more nucleophilic due to the inductive effect, but the is less sterically hindered. -
Outcome: Reaction with asymmetrical 1,3-dicarbonyls often yields mixtures of 1,3- and 1,5-isomers.
-
Solution: To obtain the pure 1-methyl-4-carboxylate, it is often superior to synthesize the unsubstituted parent ester first, followed by base-mediated
-alkylation (which yields the single isomer if C3/C5 are symmetric H).
Visual Workflow: Synthetic Pathways
Figure 1: Synthetic pathways to key pyrazole-4-carboxylate building blocks. Note the regiochemical risk when using substituted hydrazines directly.
Functionalization Strategies (The "Hub")
Once the ethyl pyrazole-4-carboxylate is secured, it acts as a divergent hub.
The Curtius Rearrangement (Acid Amine)
This is the most high-value transformation for this scaffold. It converts the 4-carboxylate into a 4-amino moiety, which is otherwise difficult to install directly via nitration/reduction (due to pyrazole's electron-rich nature often leading to poly-nitration or oxidation).
-
Reagent: Diphenylphosphoryl azide (DPPA).
-
Intermediate: Acyl azide
Isocyanate (via thermal rearrangement). -
Trap:
-BuOH (yields Boc-amine) or Benzyl alcohol (yields Cbz-amine).
Amide Coupling (Kinase Inhibitors)
The 4-carboxylic acid is a standard precursor for amide coupling. In kinase inhibitors (e.g., Pralsetinib), this amide bond often forms a critical hydrogen bond with the hinge region or a solvent-front residue.
Visual Workflow: Divergent Functionalization
Figure 2: The "Hub" concept. The 4-carboxylate allows access to amides, amines (via Curtius), and benzylic amines (via reduction).
Experimental Protocols
Protocol A: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate
A robust route to a functionalized core suitable for fused ring synthesis.
-
Reagents: Ethyl (ethoxymethylene)cyanoacetate (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol (anhydrous).
-
Setup: 3-neck round bottom flask equipped with a reflux condenser and addition funnel.
-
Procedure:
-
Dissolve ethyl (ethoxymethylene)cyanoacetate (e.g., 16.9 g, 100 mmol) in Ethanol (100 mL).
-
Cool to 0°C. Add Hydrazine hydrate (5.5 g, 110 mmol) dropwise over 20 mins. Caution: Exothermic.
-
Allow to warm to RT, then heat to reflux for 4–6 hours. Monitor by TLC (EtOAc/Hex 1:1).
-
Cool to RT. The product often crystallizes directly.
-
Filter the solid, wash with cold EtOH (2 x 20 mL).
-
-
Purification: Recrystallization from Ethanol.
-
Validation:
H NMR (DMSO- ) diagnostic signals: 7.6-7.8 (s, 1H, H-5), 5.0-6.0 (br s, ).
Protocol B: Curtius Rearrangement (Carboxylate Boc-Amine)
Converting 1-methyl-1H-pyrazole-4-carboxylic acid to the protected amine.
-
Reagents: Pyrazole-4-carboxylic acid derivative (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA, 1.2 eq),
-Butanol (excess/solvent) or Toluene/ -BuOH mix. -
Procedure:
-
Suspend acid in Toluene/t-BuOH (5:1 ratio). Add TEA.
-
Add DPPA dropwise at RT. Stir for 30 mins to form the acyl azide (check LCMS).
-
Heat to 90°C. Evolution of
gas will be observed (bubbler required). -
Maintain at 90°C for 4–12 hours until isocyanate intermediate is consumed and trapped by
-BuOH.
-
-
Workup: Concentrate, dilute with EtOAc, wash with 5% citric acid (to remove TEA), sat.
, and brine. -
Yield: Typically 60–80% as the N-Boc-4-aminopyrazole.
Medicinal Chemistry Applications (Case Studies)
| Drug | Target | Role of Pyrazole Scaffold | 4-Position Functionality |
| Pralsetinib | RET Kinase | Core hinge binder | Amide : Links to cyclohexane moiety; solubilizing group. |
| Asciminib | BCR-ABL1 | Allosteric binder | C-C Bond : Linked to pyridine; structural spacer. |
| Avapritinib | KIT/PDGFRA | Kinase Inhibitor | Fused : Part of the pyrrolotriazine core (derived from amino-pyrazole). |
| Sildenafil | PDE5 | Active site binder | Sulfonamide : Mimics phosphate; H-bonding network. |
Authoritative Note: In the synthesis of Avapritinib, the starting material is often a pyrazole boronate, but the precursor logic remains linked to the 4-functionalized block. For Pralsetinib, the amide bond formation at the 4-position is the final key coupling step, highlighting the stability of this linkage.
References
-
FDA Approved Drugs Database. U.S. Food and Drug Administration.[Link]
-
Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984–7034. [Link]
-
Maddox, S. M., et al. (2020). "Practical Synthesis of 4-Aminopyrazoles." Journal of Organic Chemistry. [Link]
-
Blueprint Medicines. (2020).[1] "Pralsetinib Prescribing Information." [Link]
-
Novartis. (2021). "Asciminib (Scemblix) Prescribing Information." [Link]
Sources
Technical Guide: Solubilization and Stability of Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate in DMSO
Topic: Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate Solubility in DMSO Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Assay Development Scientists
Executive Summary
Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate (CAS: 113100-53-1) is a critical heterocyclic intermediate used primarily in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to synthesize bioactive pyrazole scaffolds. While the compound exhibits poor aqueous solubility, it demonstrates high solubility in Dimethyl Sulfoxide (DMSO) , making DMSO the solvent of choice for stock solution preparation and biological assay delivery.
This guide provides a rigorous, self-validating protocol for preparing stable stock solutions, managing the physicochemical risks associated with the iodine and ester moieties, and preventing compound precipitation during aqueous dilution.
Physicochemical Profile & Solubility Mechanism[1]
To understand the solubility behavior, we must analyze the structural thermodynamics of the molecule.
| Property | Value / Description | Impact on DMSO Solubility |
| Molecular Weight | 280.06 g/mol | Low MW facilitates high molar solubility (>100 mM). |
| LogP (Predicted) | ~1.8 – 2.2 | Moderately lipophilic; favors organic solvents over water. |
| H-Bond Donors | 0 | Lack of -OH/-NH donors reduces self-aggregation, enhancing dissolution. |
| H-Bond Acceptors | 3 (N, O, O) | The ester oxygens and pyrazole nitrogen act as acceptors for DMSO's sulfoxide protons (weak interaction) and dipole alignment. |
| Key Moieties | Ethyl Ester, Iodine | Iodine: Increases lipophilicity and polarizability. Ester: Susceptible to hydrolysis in "wet" DMSO. |
The Solvation Mechanism
DMSO is a polar aprotic solvent (
Protocol: Preparation of 100 mM Stock Solution
Target Concentration: 100 mM
Required Purity: DMSO (Anhydrous,
Step-by-Step Methodology
-
Gravimetric Calculation:
-
Calculate the mass required:
. -
Example: To prepare 1 mL of 100 mM stock, weigh 28.0 mg of compound.
-
-
Solvent Addition (The "Sandwich" Method):
-
Do not add DMSO all at once. Add 50% of the target volume (e.g., 500 µL) to wet the powder.
-
Vortex for 30 seconds.
-
Add the remaining 50% volume.
-
-
Dissolution Enhancement:
-
Visual Validation (The Schlieren Test):
-
Hold the vial against a light source. Look for "Schlieren lines" (wavy refraction lines indicating density gradients).
-
Pass: Solution is clear, homogenous, and free of lines.
-
Fail: Visible particulates or persistent haziness.
-
Visualization: Solubilization Workflow
The following diagram illustrates the logical flow and decision gates for preparing the stock solution.
Caption: Logic flow for preparing high-concentration pyrazole stocks in DMSO with quality control gates.
Stability and Degradation Risks
Researchers must mitigate two primary degradation pathways when storing this compound in DMSO: Photolysis (due to the C-I bond) and Hydrolysis (due to the ester).
A. Photolytic Deiodination
The Carbon-Iodine (C-I) bond is relatively weak (~50-60 kcal/mol). Exposure to UV or intense white light can cause homolytic cleavage, generating a radical species.
-
Mitigation: Always use amber borosilicate glass vials. Wrap clear vials in aluminum foil if amber is unavailable.
B. Hygroscopic Hydrolysis
DMSO is extremely hygroscopic. It can absorb water from the atmosphere, reaching >1% water content within hours if left uncapped.
-
Mechanism: Water acts as a nucleophile, attacking the ethyl ester carbonyl. This converts the lipophilic ester into the polar carboxylic acid (3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid), which has significantly different solubility and biological activity.
-
Mitigation: Use anhydrous DMSO (stored over molecular sieves) and purge vials with nitrogen/argon before closing.
Visualization: Degradation Pathways
Caption: Primary degradation vectors: Light-induced deiodination and moisture-induced ester hydrolysis.
Downstream Application: Aqueous Dilution
A common failure mode in biological assays is "crashing out" (precipitation) when the DMSO stock is diluted into aqueous buffers (PBS, cell media).
The "Crash-Out" Threshold
While the compound is soluble in DMSO at >100 mM, its aqueous solubility is likely <100 µM .
-
Risk Zone: Diluting 100 mM stock 1:100 (to 1 mM) in water will likely result in immediate precipitation.
-
Safe Zone: Target a final assay concentration of
with a final DMSO concentration of 0.5% - 1.0%.
Serial Dilution Protocol (Intermediate Step)
To prevent precipitation shock:
-
Prepare Intermediate Stock: Dilute 100 mM stock to 10 mM using pure DMSO (not water).
-
Final Dilution: Dilute the 10 mM intermediate into the aqueous buffer to reach the final assay concentration (e.g., 10 µM). This ensures rapid dispersion before crystal nucleation can occur.
References
-
Gaylord Chemical Company. (2007).[3][4] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102B. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 227598, Ethyl 3-methyl-1H-pyrazole-4-carboxylate (Analog). Retrieved from
-
BenchChem. (2025).[1][5] A Comparative Guide: 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery. Retrieved from
- Li, Di, et al. (2014). Solubility of Organic Compounds in Dimethyl Sulfoxide. Journal of Chemical & Engineering Data. (General reference for heterocycle solubility in DMSO).
Sources
Strategic Procurement & Technical Profile: Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate
The following technical guide provides an in-depth analysis of Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate , a critical building block in medicinal chemistry.
Executive Summary
Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate (CAS: 799835-39-5 ) is a high-value heterocyclic scaffold widely employed in drug discovery, particularly for the synthesis of kinase inhibitors and agrochemicals.[1][2] Its structural utility lies in the orthogonal reactivity of its functional groups: the 3-iodo position serves as an excellent handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the 4-carboxylate ester provides a gateway for amidation or reduction to alcohols/aldehydes.[1]
This guide addresses the technical challenges regarding its regioselective synthesis, purity profiling (specifically distinguishing regioisomers), and supply chain stability.[1]
Chemical Identity & Physical Properties[3][4]
| Property | Specification |
| IUPAC Name | Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate |
| CAS Number | 799835-39-5 |
| Molecular Formula | C₇H₉IN₂O₂ |
| Molecular Weight | 280.06 g/mol |
| Appearance | White to off-white or pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; slightly soluble in MeOH |
| Melting Point | 72–76 °C (Typical range for high purity) |
| Storage | 2–8°C, Protect from light (Iodide stability) |
Synthesis & Manufacturing Methodologies
A critical factor in procuring this compound is understanding its manufacturing origin, as this dictates the impurity profile. Two primary routes exist:
Route A: N-Alkylation (Common, Lower Cost, High Impurity Risk)
This route involves the methylation of ethyl 3-iodo-1H-pyrazole-4-carboxylate .[1]
-
Mechanism: Base-mediated nucleophilic substitution (
) with Methyl Iodide (MeI).[1] -
Critical Issue: Pyrazoles are ambident nucleophiles. Methylation occurs at both
and , producing a mixture of the desired 1-methyl-3-iodo product and the unwanted 1-methyl-5-iodo regioisomer.[1] -
Purification: These isomers have similar polarities, making silica gel chromatography difficult and expensive on a kilogram scale.
Route B: Sandmeyer Reaction (Preferred for GMP/High Purity)
This route starts from ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate .[1]
-
Mechanism: Diazotization of the amine using
-butyl nitrite ( -BuONO) or , followed by displacement with Iodide ( ).[1] -
Advantage: The regiochemistry of the methyl group is fixed in the starting material, eliminating the risk of 5-iodo regioisomer contamination.[1]
Workflow Visualization
The following diagram illustrates the decision logic and chemical pathways.
Caption: Comparison of non-selective alkylation vs. regioselective Sandmeyer synthesis routes.
Quality Control & Analytical Standards
When validating a supplier's batch, the Certificate of Analysis (CoA) must be cross-referenced with raw data to ensure the absence of the 1,5-isomer .[1]
1H NMR Validation
The chemical shift of the pyrazole proton (
-
Desired Product (1-methyl-3-iodo): The
proton typically appears downfield ( ppm) due to the adjacent nitrogen and carboxylate.[1] -
Impurity (1-methyl-5-iodo): The
proton in the regioisomer will have a distinct shift.[1] Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard:[1]
LC-MS Purity
-
Requirement: >97% purity by UV (254 nm).
-
Note: Regioisomers often have identical masses (
281 ).[1] Standard MS cannot distinguish them; separation by HPLC retention time is required.
Supply Chain & Pricing Analysis
The market for this compound is tiered. It is not a commodity chemical but a "Specialty Building Block."
Key Suppliers (Verified Presence)
-
Combi-Blocks: Known for high stock reliability of halo-pyrazoles.[1]
-
BLD Pharm: Strong catalog presence for pyrazole derivatives (Catalog ID: BD335392).
-
Enamine: Excellent for early-phase discovery quantities (mg to g).[1]
-
Ambeed: Competitive pricing for mid-scale (10g - 100g).
Price Estimation (Q1 2026)
Pricing fluctuates based on synthesis route and purity.
| Quantity | Estimated Price Range (USD) | Lead Time |
| 1 g | $45 – $85 | In Stock (1–3 Days) |
| 5 g | $180 – $300 | In Stock (1–3 Days) |
| 25 g | $600 – $950 | 1–2 Weeks |
| 100 g | $1,800 – $2,500 | 2–4 Weeks (Make-to-order) |
Note: Prices for "Route B" (Sandmeyer) material may be 20-30% higher due to process complexity but offer superior downstream yield.[1]
Experimental Protocol: Suzuki Coupling Application
To demonstrate the utility of this core, the following protocol outlines a standard cross-coupling reaction.
Reaction: Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate + Phenylboronic acid
-
Setup: In a nitrogen-flushed reaction vial, combine:
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).
-
Condition: Heat to 90°C for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc).
References
-
PubChem. Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate (Compound Summary). National Library of Medicine. [Link](Note: Search by structure/CAS 799835-39-5 for exact match).[1]
- Google Patents.US11072607B2: Inhibitors of RIP1 kinase and methods of use thereof. (Describes the synthesis and use of the title compound).
Sources
Strategic Engineering of Iodopyrazole Scaffolds: Synthetic Regiocontrol and Medicinal Utility
Executive Summary
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in blockbuster drugs like Celecoxib, Ruxolitinib, and Crizotinib. However, the incorporation of an iodine atom—specifically the iodopyrazole moiety —elevates this scaffold from a simple structural spacer to a functional powerhouse.
This guide addresses the two critical roles of the iodopyrazole moiety:
-
The Synthetic Handle: The C–I bond is the most reactive among halo-pyrazoles for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), enabling rapid library generation.
-
The Pharmacophoric Warhead: The iodine atom acts as a Sigma-hole (
-hole) donor, forming highly directional halogen bonds with protein carbonyls or sulfhydryls, often resulting in potency gains of 10–100x compared to non-halogenated analogs.
Part 1: The Physicochemical Rationale (Why Iodine?)
The Sigma-Hole Phenomenon
Unlike fluorine or chlorine, which are predominantly electronegative, iodine exhibits a distinct region of positive electrostatic potential on the extension of the C–I bond axis. This is the
-
Mechanism: The electron-withdrawing pyrazole ring depopulates the
-orbital of the iodine. -
Interaction: This positive patch interacts with Lewis bases (nucleophiles like backbone carbonyls in kinases) in a linear geometry (
). -
Energetics: These bonds can approach the strength of hydrogen bonds (2–10 kcal/mol) but are hydrophobic, allowing them to penetrate deep, water-excluded binding pockets.
Structural Biology Utility
Beyond affinity, iodopyrazoles are used as "magic bullets" in X-ray crystallography. The high electron density of iodine (
Caption: Mechanistic flow of Halogen Bonding (XB) where the pyrazole ring activates the iodine atom to form a directional bond with protein targets.
Part 2: Synthetic Architectures & Regiocontrol
The synthesis of iodopyrazoles is dictated by regioselectivity . The pyrazole ring has three carbon positions (C3, C4, C5), and accessing each requires a distinct chemical logic.
The Regioselectivity Map
| Position | Electronic Character | Synthetic Strategy | Primary Reagents |
| C-4 | Nucleophilic (Highest HOMO) | Electrophilic Aromatic Substitution (EAS) | |
| C-5 | Acidic Proton (adjacent to N1) | Directed Lithiation (Deprotonation) | |
| C-3 | Sterically/Electronically distal | Cyclization or Migration | Diazo compounds + Alkynes, or Halogen Dance |
Synthetic Decision Tree
Caption: Decision matrix for selecting the synthetic route based on the desired iodination site (C-4 vs C-5).
Part 3: Validated Experimental Protocols
The following protocols are selected for their robustness, scalability, and high regioselectivity.
Protocol A: Regioselective C-4 Iodination (The CAN Method)
Rationale: Ceric Ammonium Nitrate (CAN) acts as a single-electron oxidant, generating an electrophilic iodonium species (
Reagents:
-
Substrate: 1-Methyl-1H-pyrazole (or 1-Aryl analog)
-
Iodine Source: Molecular Iodine (
)[1] -
Solvent: Acetonitrile (
) or Methanol ( )
Step-by-Step Workflow:
-
Preparation: Dissolve the pyrazole substrate (1.0 equiv) in Acetonitrile (0.5 M concentration).
-
Addition: Add CAN (0.6 equiv) followed by
(0.6 equiv). Note: The substoichiometric amount works because CAN cycles the iodine oxidation state efficiently in situ. -
Reaction: Heat the mixture to Reflux (
) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).[4][5] -
Quench: Cool to room temperature. Remove solvent in vacuo.[3] Redissolve residue in Ethyl Acetate.
-
Wash: Wash the organic layer with saturated
(Sodium Thiosulfate) to remove residual iodine (color changes from dark red to yellow/clear). -
Isolation: Dry over
, filter, and concentrate. -
Validation:
NMR will show the disappearance of the C-4 proton (typically 6.0–6.5 ppm) and retention of C-3/C-5 protons ( 7.5–8.0 ppm).
Protocol B: Suzuki-Miyaura Cross-Coupling of 4-Iodopyrazole
Rationale: 4-Iodopyrazoles are excellent electrophiles.[6] The C–I bond undergoes oxidative addition to Pd(0) faster than C–Br, allowing the use of milder bases and lower temperatures, which preserves sensitive functional groups.
Reagents:
-
Electrophile: 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(5 mol%)[7] -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)[6]
Step-by-Step Workflow:
-
Inert Environment: Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen.
-
Loading: Add the iodopyrazole, boronic acid, and
. -
Solvent: Add 1,4-Dioxane and the aqueous
solution. -
Degassing: Bubble Argon through the liquid for 10 minutes (Critical to prevent Pd oxidation/homocoupling).
-
Reaction: Heat to
for 6–12 hours (or 30 mins at in microwave). -
Workup: Dilute with water, extract with EtOAc.
-
Purification: Silica gel chromatography.
Part 4: Biological Case Studies & Applications
Kinase Inhibition (The Crizotinib Connection)
The 4-iodopyrazole moiety is a direct precursor to the 4-arylpyrazole core found in Crizotinib (ALK/ROS1 inhibitor).
-
Role: The pyrazole ring mimics the adenine ring of ATP.
-
Evolution: Early generation inhibitors used the iodine atom directly to fill a hydrophobic gatekeeper pocket before optimizing to the final 4-piperidine structure.
Antimicrobial Agents
Recent studies (e.g., Molecules 2021, J. Med. Chem.) have shown that 4-iodopyrazoles linked to benzimidazoles exhibit potent activity against MRSA (Methicillin-resistant S. aureus).
-
Mechanism: The iodine atom enhances lipophilicity (
), allowing the molecule to penetrate the thick peptidoglycan layer of Gram-positive bacteria.
Part 5: Future Outlook
The field is moving toward C–H Activation . Instead of pre-iodinating the pyrazole, researchers are developing Pd-catalyzed direct C–H arylation. However, the iodopyrazole intermediate remains the "Gold Standard" for complex, convergent synthesis where regioselectivity must be guaranteed before the coupling step.
References
-
Regioselective Iodination of Pyrazoles: Rodríguez-Franco, M. I., et al. "Regioselective Iodination of Pyrazoles using Iodine and Ceric Ammonium Nitrate."[2] Tetrahedron Letters, vol. 42, no. 5, 2001. Link
-
Halogen Bonding in Drug Design: Wilcken, R., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, vol. 56, no. 4, 2013. Link
-
Suzuki Coupling Protocols: BenchChem Application Notes. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." 2025.[7] Link
-
Crizotinib Synthesis: Stephani, R., et al. "A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib."[8] Tetrahedron Letters, 2025. Link
-
Lithiation Strategies: Vasilevsky, S. F., et al. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives."[9] Arkivoc, 2014. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
High-Efficiency Palladium-Catalyzed Cross-Coupling of Iodopyrazole Carboxylates
Executive Summary & Strategic Importance
Iodopyrazole carboxylates are "privileged scaffolds" in modern drug discovery, serving as critical intermediates for kinase inhibitors (e.g., c-Met, JAK), sGC stimulators, and anti-inflammatory agents. The coexistence of the reactive iodide (C-I) , the directing/modulating carboxylate , and the nucleophilic pyrazole nitrogen creates a unique reactivity triad.
While the iodide facilitates oxidative addition, the pyrazole nitrogen can poison Palladium (Pd) catalysts, and the carboxylate ester renders the ring electron-deficient, altering transmetallation kinetics. This guide provides a field-proven workflow to navigate these competing electronic and steric demands, ensuring high yields and reproducibility.
Strategic Analysis: The Reactivity Triad
Before initiating wet chemistry, the user must analyze the substrate against three critical variables.
Electronic Bias & Oxidative Addition
The carboxylate group at C3 or C5 is an Electron Withdrawing Group (EWG).
-
Effect: It lowers the electron density of the pyrazole ring.
-
Consequence: The C4-Iodine bond becomes more reactive toward oxidative addition (Pd(0)
Pd(II)) compared to electron-rich pyrazoles. However, this also increases the acidity of the N-H bond (pKa ~10-11), necessitating careful base selection to prevent sequestering the catalyst as an insoluble Pd-azolate complex.
The Protection Decision
Rule of Thumb: If the pyrazole N-H is free, protect it unless using specialized bulky phosphines (e.g., Buchwald biaryl phosphines) that can sterically crowd out the nitrogen coordination.
| Protecting Group (PG) | Stability | Removal | Recommendation |
| SEM / THP | High (Base stable) | Acid (HCl/TFA) | Standard. Best for Suzuki/Sonogashira. |
| Boc | Medium (Base sensitive) | Acid/Heat | Risky. Base in coupling may cleave Boc prematurely. |
| Methyl/Alkyl | Very High | None (Permanent) | Ideal if the final drug target requires N-alkylation. |
| Unprotected | N/A | N/A | Advanced. Requires 2.5 equiv base + specialized ligands (XPhos/SPhos). |
Decision Logic & Workflow (Visualization)
The following decision tree outlines the optimal reaction pathway based on substrate substitution and desired coupling partner.
Figure 1: Strategic decision tree for selecting reaction conditions based on N-protection status and coupling partner.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Target: Synthesis of 4-aryl-pyrazole-3-carboxylates. Rationale: The use of Pd(dppf)Cl₂ is prioritized because the ferrocene backbone prevents rapid catalyst decomposition, while the large bite angle facilitates the reductive elimination of the bulky pyrazole-aryl system.
Reagents & Stoichiometry[1]
-
Substrate: N-protected 4-iodopyrazole-3-carboxylate (1.0 equiv)
-
Boronate: Aryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3–5 mol%)
-
Base: K₃PO₄ (3.0 equiv) — Preferred over carbonates to minimize ester hydrolysis.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Concentration: 0.1 M – 0.2 M
Step-by-Step Procedure
-
Setup: Charge a microwave vial or round-bottom flask with the iodopyrazole (1.0 equiv), aryl boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Inertion: Cap the vessel and cycle vacuum/Argon three times. This is critical; oxygen promotes homocoupling of the boronic acid.
-
Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1) via syringe.
-
Catalyst Addition: Remove the cap briefly under a positive stream of Argon to add Pd(dppf)Cl₂ (5 mol%). Reseal immediately.
-
Expert Tip: Adding catalyst last prevents activation before the inert atmosphere is established.
-
-
Reaction: Heat to 80–90 °C for 4–12 hours. (Microwave: 100 °C for 30-60 mins).
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol B: Sonogashira Coupling (Alkynylation)
Target: Introduction of alkyne handles for "Click" chemistry or heterocyclization. Rationale: Iodopyrazoles are highly reactive in Sonogashira coupling. The "Copper-Cocatalyzed" method is standard, but controlled addition of the alkyne is key to preventing homocoupling (Glaser coupling).
Reagents & Stoichiometry[1]
-
Substrate: N-protected 4-iodopyrazole-3-carboxylate (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)
-
Co-Catalyst: CuI (5 mol%)
-
Base: Et₃N (3.0 equiv) or Et₃N/DMF (1:1 solvent mixture)
-
Solvent: DMF or THF (Must be anhydrous)
Step-by-Step Procedure
-
Setup: Charge flask with iodopyrazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Inertion: Evacuate and backfill with Argon (3 cycles).
-
Solvent/Base: Add anhydrous DMF and Et₃N via syringe.
-
Alkyne Addition: Add the terminal alkyne.
-
Expert Tip: If the alkyne is valuable or prone to dimerization, dissolve it in a small amount of DMF and add it dropwise over 30 minutes to the reaction mixture.
-
-
Reaction: Stir at Room Temperature for 1 hour. If conversion is low (<10% by LCMS), heat to 50 °C.
-
Note: 4-iodopyrazoles often couple at RT. Heating >60 °C can degrade the catalyst or cause ester aminolysis if primary amines are present.
-
-
Workup: Dilute with Et₂O (precipitates ammonium salts). Wash with NH₄Cl (aq) to sequester Copper (turns blue).
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Ensure N-protection is stable. Switch to XPhos Pd G2 or SPhos Pd G2 (precatalysts activate faster). |
| Protodeboronation (Suzuki) | Unstable Boronic Acid | Switch base to KF (anhydrous conditions). Use Boronic Esters (Pinacol) instead of acids. |
| Ester Hydrolysis | Base too strong/wet | Switch from Na₂CO₃/H₂O to anhydrous K₃PO₄ or Cs₂CO₃ in pure Dioxane. |
| Homocoupling (Alkyne) | Oxygen presence | Degas solvents vigorously (sparge with Ar for 15 min). Add alkyne slowly. |
| Regio-scrambling | Migration of Pd | Rare for iodides, but avoid temperatures >120 °C. |
References
-
Mechanistic Origins of Ligand Effects
-
C4-Amination of Halopyrazoles
-
Sonogashira Coupling of Iodopyrazoles
- Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- Source:Arkivoc.
-
URL:[Link]
-
Regioselective Synthesis & Coupling
- Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
- Source:RSC Advances.
-
URL:[Link]
-
General Suzuki Coupling Guide
- Title: Suzuki-Miyaura Cross-coupling: Practical Guide.
- Source: Yoneda Labs.
-
URL:[Link]
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Saponification of Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate
Introduction: The Strategic Value of 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic Acid
3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid is a highly valuable heterocyclic building block in contemporary drug discovery and agrochemical research. Its strategic importance stems from the orthogonal reactivity of its two key functional groups. The carboxylic acid moiety serves as a versatile handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments.[1] Simultaneously, the iodine atom at the 3-position acts as a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. This dual functionality makes it a key intermediate for constructing complex molecular architectures with tunable pharmacological properties.[2]
This document provides a robust and detailed protocol for the hydrolysis of the corresponding ethyl ester, a common precursor, to yield the target carboxylic acid in high purity and yield. The causality behind each procedural step is explained to ensure reproducibility and facilitate troubleshooting.
Reaction Scheme & Mechanistic Rationale
The conversion of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate to its carboxylic acid is achieved via a base-promoted hydrolysis, a classic reaction known as saponification.
Overall Transformation:
Mechanistic Breakdown:
The reaction proceeds through a well-established nucleophilic acyl substitution mechanism.[3]
-
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral alkoxide intermediate.
-
Reformation of Carbonyl: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This step results in the expulsion of the ethoxide ion (⁻OEt) as the leaving group.
-
Irreversible Acid-Base Reaction: The ethoxide formed is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is effectively irreversible and drives the equilibrium towards the products, forming the carboxylate salt.[4]
-
Protonation (Workup): In a separate workup step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, regenerating the neutral carboxylic acid, which is typically less soluble in the aqueous medium and precipitates out.[1][3]
Lithium hydroxide (LiOH) is often the base of choice for laboratory-scale saponifications due to its high reactivity and frequent use in hydrolyzing esters in complex substrates under mild conditions.[3][5][6] The use of a co-solvent like tetrahydrofuran (THF) is critical to ensure that both the organic ester and the aqueous base can form a homogeneous solution, thereby accelerating the reaction.[5]
Diagram of the Hydrolysis Mechanism
Caption: Fig. 1: Mechanism of Base-Promoted Ester Hydrolysis.
Experimental Protocol
This protocol is designed for a standard laboratory scale and can be adjusted as needed.
Materials and Equipment
| Reagent/Material | Grade | CAS Number | Supplier |
| Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate | >95% | 799835-39-5 | Commercial Source |
| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent Grade | 1310-66-3 | Major Supplier |
| Tetrahydrofuran (THF) | Anhydrous or HPLC | 109-99-9 | Major Supplier |
| Deionized Water (H₂O) | Type II or better | 7732-18-5 | In-house/Supplier |
| Hydrochloric Acid (HCl), 1M solution | Volumetric Standard | 7647-01-0 | Major Supplier |
| Ethyl Acetate | ACS Reagent Grade | 141-78-6 | Major Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | 7757-82-6 | Major Supplier |
| TLC Plates | Silica Gel 60 F₂₅₄ | N/A | Major Supplier |
| Equipment | Specification | ||
| Round-bottom flask | Appropriate size | ||
| Magnetic stirrer and stir bar | Standard | ||
| Ice bath | Standard | ||
| pH paper or pH meter | Range 1-14 | ||
| Büchner funnel and filter flask | Standard | ||
| Vacuum source | Standard | ||
| Rotary evaporator | Standard | ||
| High-vacuum pump and desiccator | Standard |
Step-by-Step Hydrolysis Procedure
-
Reaction Setup:
-
To a round-bottom flask, add ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq).
-
Add a solvent mixture of tetrahydrofuran (THF) and deionized water in a 3:1 ratio (e.g., 12 mL THF and 4 mL H₂O for every 1 gram of ester).
-
Stir the mixture at room temperature until the ester is completely dissolved.
-
-
Addition of Base:
-
In a separate container, dissolve lithium hydroxide monohydrate (2.0 - 3.0 eq) in a minimal amount of deionized water.
-
Add the aqueous LiOH solution to the stirred ester solution.
-
Scientist's Note: Using a slight excess of LiOH ensures the reaction proceeds to completion and accounts for any acidic impurities.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture vigorously at room temperature (20-25 °C). Gentle heating to 40-50 °C can be applied to accelerate the reaction if it is sluggish.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is complete when the starting material spot is no longer visible. This typically takes 4-12 hours.[1]
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask in an ice-water bath.
-
If a rotary evaporator is available, remove the bulk of the THF under reduced pressure. This step is optional but can improve the precipitation of the product.
-
Slowly and carefully add 1M HCl to the cooled, stirred mixture to acidify it to a pH of 2-3.[1] Monitor the pH using pH paper or a calibrated pH meter.
-
Causality Check: The acidic environment protonates the lithium carboxylate salt, forming the neutral carboxylic acid, which has significantly lower solubility in water, causing it to precipitate as a solid.
-
Continue stirring the slurry in the ice bath for an additional 30 minutes to maximize precipitation.
-
-
Purification and Drying:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual inorganic salts (LiCl) and HCl.[1]
-
Transfer the solid to a clean, pre-weighed container and dry it under high vacuum to a constant weight. Recrystallization from a suitable solvent (e.g., an ethanol/water mixture) can be performed if higher purity is required.[7]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains after 12h) | 1. Insufficient base. 2. Low reaction temperature. 3. Poor mixing/solubility. | 1. Add an additional 0.5-1.0 eq of LiOH. 2. Gently heat the reaction to 40-50 °C. 3. Add more THF to ensure a homogeneous solution. |
| Low Yield | 1. Product is partially soluble in the acidic aqueous solution. 2. Incomplete precipitation. 3. Mechanical losses during transfer. | 1. After filtration, extract the aqueous filtrate with a suitable organic solvent like ethyl acetate. Dry the organic layer (Na₂SO₄), filter, and concentrate to recover dissolved product. 2. Ensure pH is sufficiently low (2-3) and allow more time for precipitation at a cold temperature. |
| Product Does Not Precipitate | 1. Insufficient acidification. 2. Product concentration is too low. | 1. Re-check and adjust the pH to 2-3 with 1M HCl. 2. Concentrate the solution under reduced pressure to remove some of the solvent volume. |
| Oily Product Forms Instead of Solid | 1. Presence of impurities. 2. Product may have a low melting point or is an amorphous solid. | 1. Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification. 2. If trituration fails, extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to obtain the product. Further purification by column chromatography may be necessary. |
Safety & Handling
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9][10]
-
Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate & 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic Acid: These compounds may cause skin, eye, and respiratory irritation.[9][10][11] Avoid breathing dust, fumes, or vapors.[8] In case of contact, wash the affected area thoroughly with soap and water.[8]
-
Lithium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Use in an area free of ignition sources.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Vapors are highly irritating to the respiratory system. Add slowly to the basic solution to control the exothermic neutralization reaction.
Storage: Store the starting material and product in a cool, dry, and well-ventilated area in tightly sealed containers.[8][9]
References
- Google Patents. (n.d.). EP2167461B1 - Processes for the preparation of pyrazoles.
- Unknown. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Journal Name, 69(6), 582-585. (A specific journal name was not provided in the search result, but the content is scientifically relevant).
-
Atlantic Research Chemicals. (n.d.). Safety Data Sheet: Methyl 1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, December 27). 8.8: Chemistry of Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag. (General reference for the utility of LiOH in ester hydrolysis of complex molecules, as supported by snippets mentioning its use as a base of choice).
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid [myskinrecipes.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. EP2167461B1 - Processes for the preparation of pyrazoles - Google Patents [patents.google.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. atlantic-chemicals.com [atlantic-chemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Application Notes and Protocols for the C-H Activation Functionalization of Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the C-H activation and functionalization of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate. This document offers detailed, field-proven protocols, the scientific rationale behind the experimental choices, and troubleshooting guidance.
Introduction: The Strategic Value of Pyrazole Functionalization
The pyrazole scaffold is a privileged motif in medicinal chemistry and drug discovery, appearing in a wide array of approved pharmaceuticals. The ability to selectively functionalize the pyrazole core through direct C-H activation offers a streamlined and atom-economical approach to generating diverse libraries of novel compounds, bypassing the need for pre-functionalized starting materials.[1] This guide focuses on ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate, a versatile building block where the interplay of the iodo-substituent and the ester functionality influences the regioselectivity of C-H activation, presenting unique synthetic opportunities and challenges.
Palladium-Catalyzed C-H Arylation at the C5-Position
This section details a robust, phosphine-free palladium-catalyzed protocol for the selective C5-arylation of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate. The presence of the carboxylate group at the C4 position effectively acts as a blocking group, directing the arylation to the C5 position.[2]
Scientific Rationale and Mechanistic Overview
The C-H arylation is proposed to proceed through a concerted metalation-deprotonation (CMD) mechanism. The palladium(II) catalyst, in the presence of a base, selectively activates the C5-H bond, which is the most acidic C-H bond on the pyrazole ring due to the electronic effects of the adjacent nitrogen and the C4-ester group. The 3-iodo substituent is not directly involved in the C-H activation but its electronic influence can subtly affect the reactivity of the pyrazole ring.
Detailed Experimental Protocol: C5-Arylation
Materials and Reagents:
| Reagent | CAS Number | Supplier | Purity | Notes |
| Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate | N/A | Custom Synthesis | >98% | Starting material. |
| Palladium(II) Acetate (Pd(OAc)2) | 3375-31-3 | Major Supplier | 98% | Catalyst. Handle with care. |
| Silver Carbonate (Ag2CO3) | 534-16-7 | Major Supplier | 99% | Oxidant and halide scavenger. |
| Aryl Bromide/Iodide | Various | Major Supplier | >98% | Coupling partner. |
| N,N-Dimethylacetamide (DMA) | 127-19-5 | Major Supplier | Anhydrous | Solvent. |
| Celite® | 61790-53-2 | Major Supplier | - | Filtration aid. |
| Ethyl Acetate | 141-78-6 | Major Supplier | HPLC Grade | For extraction and chromatography. |
| Hexanes | 110-54-3 | Major Supplier | HPLC Grade | For chromatography. |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate (1.0 mmol, 1.0 equiv), the desired aryl halide (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and silver carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous N,N-dimethylacetamide (DMA) (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium black and inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired C5-arylated pyrazole.
Characterization of C5-Arylated Products
The structure of the synthesized compounds should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).[2][3][4][5]
-
¹H NMR: Expect to see the disappearance of the C5-H proton signal and the appearance of new aromatic signals corresponding to the coupled aryl group.
-
¹³C NMR: The C5 carbon signal will shift downfield upon arylation. New signals corresponding to the carbons of the aryl group will also be present.
-
HRMS: The high-resolution mass spectrum will provide the exact mass of the product, confirming its elemental composition.
Example Characterization Data for Ethyl 1-methyl-5-(4-(trifluoromethyl)phenyl)-3-iodo-1H-pyrazole-4-carboxylate:
| Technique | Observed Data |
| ¹H NMR | (400 MHz, CDCl₃) δ 7.75 (d, J = 8.2 Hz, 2H), 7.58 (d, J = 8.2 Hz, 2H), 4.25 (q, J = 7.1 Hz, 2H), 3.80 (s, 3H), 1.25 (t, J = 7.1 Hz, 3H). |
| ¹³C NMR | (101 MHz, CDCl₃) δ 162.5, 145.0, 141.5, 133.0, 131.8 (q, J = 32.5 Hz), 130.8, 125.5 (q, J = 3.8 Hz), 124.0 (q, J = 272.0 Hz), 113.5, 95.2 (C-I), 60.5, 37.8, 14.2. |
| HRMS | Calculated for C₁₄H₁₃F₃IN₂O₂ [M+H]⁺: 424.9945, Found: 424.9942. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, insufficient temperature, poor quality reagents/solvent. | Use fresh Pd(OAc)₂, ensure the reaction temperature is maintained, use anhydrous solvent and high-purity reagents. Consider increasing the catalyst loading to 5 mol%. |
| Formation of side products | Competing reactions (e.g., homocoupling of aryl halide), decomposition of starting material. | Ensure the reaction is performed under a strictly inert atmosphere. Lowering the reaction temperature might reduce decomposition. The use of a ligand, such as a bulky phosphine, could suppress homocoupling, but a ligand-free system is generally preferred for simplicity.[6] |
| Difficulty in purification | Co-elution of product with starting materials or byproducts. | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification technique like preparative HPLC. |
Rhodium-Catalyzed C-H Alkenylation
Rhodium catalysts offer an alternative and sometimes complementary approach to palladium for C-H functionalization.[7][8][9] This section provides a general protocol for the rhodium-catalyzed C-H alkenylation of pyrazoles, which can be adapted for ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate.
Scientific Rationale
Rhodium(III) catalysts are known to effectively catalyze the oxidative coupling of arenes with alkenes.[10] The reaction typically proceeds through a C-H activation step to form a rhodacycle intermediate, followed by insertion of the alkene and subsequent β-hydride elimination to afford the alkenylated product. The choice of oxidant is crucial for regenerating the active Rh(III) catalyst.
General Protocol: C-H Alkenylation
Materials and Reagents:
| Reagent | CAS Number | Supplier | Purity | Notes |
| Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate | N/A | Custom Synthesis | >98% | Starting material. |
| [Cp*RhCl₂]₂ | 12354-85-7 | Major Supplier | 98% | Catalyst precursor. |
| Copper(II) Acetate (Cu(OAc)₂) | 142-71-2 | Major Supplier | 98% | Oxidant. |
| Alkene (e.g., Styrene, Butyl Acrylate) | Various | Major Supplier | >98% | Coupling partner. |
| 1,2-Dichloroethane (DCE) | 107-06-2 | Major Supplier | Anhydrous | Solvent. |
Procedure:
-
In a sealed tube, combine ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate (0.5 mmol, 1.0 equiv), the alkene (1.0 mmol, 2.0 equiv), [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%), and copper(II) acetate (1.0 mmol, 2.0 equiv).
-
Add anhydrous 1,2-dichloroethane (DCE) (2 mL).
-
Seal the tube and heat the mixture at 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through a short pad of silica gel, eluting with DCM.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the C5-alkenylated product.
Influence of the 3-Iodo Substituent
The presence of an iodine atom at the C3 position of the pyrazole ring is a critical consideration. While C-H activation is generally favored at the more acidic C5 position, the C-I bond is susceptible to oxidative addition to low-valent metal centers, which could lead to competing reaction pathways, such as Sonogashira coupling if terminal alkynes are present.[11][12] However, under the conditions optimized for C-H activation, the C-I bond is often found to be stable. It is crucial to carefully screen reaction conditions to ensure chemoselectivity. In some cases, the iodo-substituent can be leveraged for subsequent cross-coupling reactions after the C-H functionalization step, allowing for the rapid construction of highly functionalized pyrazoles.
Safety and Handling
-
Organometallic Reagents: Palladium and rhodium catalysts are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Solvents: Anhydrous solvents are often flammable and should be handled with care, away from ignition sources.
-
Oxidants: Silver carbonate and copper(II) acetate can be irritating. Avoid inhalation of dust and contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025). Arabian Journal of Chemistry. [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2021). Molecules. [Link]
-
Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. (2021). Journal of Chemical Sciences. [Link]
-
Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (2025). Tetrahedron Letters. [Link]
-
Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. (2021). Indian Academy of Sciences. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1 H ‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). ChemistrySelect. [Link]
-
Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (2017). Organic & Biomolecular Chemistry. [Link]
-
Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Catalytic C-H allylation and benzylation of pyrazoles. (2015). The Journal of Organic Chemistry. [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
Direct C-H Alkenylation of Functionalized Pyrazoles. (2015). The Journal of Organic Chemistry. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2015). Nature. [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (2010). Chemical Reviews. [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). New Journal of Chemistry. [Link]
-
Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. (2007). Organic Letters. [Link]
-
Rhodium‐Catalyzed C H Functionalization to Construct Annulated Molecules. (2023). Chemistry–An Asian Journal. [Link]
-
Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. (2017). Accounts of Chemical Research. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). Chemistry–A European Journal. [Link]
-
Rhodium‐Catalyzed C(sp 3 ) H Functionalization. (2022). Advanced Synthesis & Catalysis. [Link]
-
Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. (2011). Chemical Society Reviews. [Link]
-
Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. (2019). Catalysis Science & Technology. [Link]
-
Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (2011). Molecules. [Link]
-
Rhodium(III)-Catalyzed Arene and Alkene C−H Bond Functionalization Leading to Indoles and Pyrroles. (2010). Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. (2007). The Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. (2017). European Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Direct Arylation of Heteroaromatic Compounds: Improved Conditions Utilizing Controlled Microwave Heating. (2011). The Journal of Organic Chemistry. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (2010). Chemical Reviews. [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (2010). Chemical Reviews. [Link]
-
NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles. (2025). Organic & Biomolecular Chemistry. [Link]
-
5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. (2009). Molbank. [Link]
-
Ligand-assisted palladium-catalyzed C-H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines. (2017). Chemical Science. [Link]
-
Regioselective C5 alkenylation of 2-acylpyrroles via Pd(ii)-catalyzed C–H bond activation. (2018). Organic Chemistry Frontiers. [Link]
-
Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. (2025). Organic Letters. [Link]
-
One-Pot Construction of Pyrazoles and Isoxazoles with Palladium-Catalyzed Four-Component Coupling. (2005). Organic Letters. [Link]
-
Simple pyrazoles as efficient organocatalysts for alkyne–CO2 carboxylation and one-pot construction of heterocycles. (2021). Organic Chemistry Frontiers. [Link]
-
Yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complex: an efficient nanocatalyst for the green synthesis of pyranopyrazoles. (2023). Frontiers in Chemistry. [Link]
Sources
- 1. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 3. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Application Note: Synthesis of Pyrazole-4-Carboxamide Derivatives from Ethyl Esters
[1][2]
Abstract & Strategic Relevance
Pyrazole-4-carboxamides are privileged scaffolds in medicinal chemistry, serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., JAK, FGFR inhibitors) and succinate dehydrogenase inhibitor (SDHI) fungicides. While the ethyl ester precursor (ethyl pyrazole-4-carboxylate) is stable and commercially abundant, its conversion to the amide is often rate-limiting due to the electron-rich nature of the pyrazole ring, which deactivates the ester carbonyl toward nucleophilic attack.
This guide details three validated protocols to overcome this kinetic barrier, moving beyond standard textbook methods to field-proven industrial techniques.
Decision Matrix: Method Selection
Use the following logic flow to select the optimal protocol for your specific substrate.
Method A: Trimethylaluminum (AlMe₃) Mediated Aminolysis
Best For: Unreactive amines, sterically hindered esters, and volatile amines. Mechanism: Formation of a highly nucleophilic dimethylaluminum amide species.
The Chemical Logic
Standard thermal aminolysis fails because the amine is not nucleophilic enough to attack the deactivated ester. AlMe₃ reacts with the amine to release methane, forming a dimethylaluminum amide (
Protocol
Safety Alert: Trimethylaluminum is pyrophoric. All transfers must use cannula or positive-pressure syringe techniques under inert atmosphere (Ar/N₂).
Reagents:
-
Ethyl pyrazole-4-carboxylate (1.0 equiv)
-
Amine (1.2 – 1.5 equiv)
-
Trimethylaluminum (2.0 M in Toluene) (1.5 – 3.0 equiv)
-
Note: If Pyrazole is N-H free, use 3.0 equiv AlMe₃ (1 eq to deprotonate pyrazole, 1 eq to activate amine, 1 eq excess).
-
-
Solvent: Anhydrous DCM or Toluene.
Step-by-Step:
-
Complex Formation: In a flame-dried flask under Argon, charge the Amine (1.5 equiv) and anhydrous DCM (0.2 M concentration).
-
Activation: Cool to 0°C. Dropwise add AlMe₃ solution (1.5 equiv for N-protected, 3.0 equiv for N-H).
-
Observation: Methane gas evolution will occur. Ensure proper venting through a bubbler.
-
Stir at 0°C for 15–30 minutes to ensure complete formation of the Al-amine species.
-
-
Addition: Add the Ethyl ester (1.0 equiv) dissolved in a minimal amount of DCM dropwise.
-
Reaction: Remove ice bath. Reflux (40°C for DCM, 80-110°C for Toluene) for 2–12 hours. Monitor by LCMS.
-
Critical Workup (Rochelle’s Salt):
-
Why: Aluminum salts form gelatinous emulsions (Al(OH)₃) with water, trapping product.
-
Slowly quench with saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) .
-
Stir vigorously (1000 rpm) at RT for 1–2 hours until two clear layers appear (DCM/Toluene top, aqueous bottom).
-
Dry (Na₂SO₄) and concentrate.
-
Method B: TBD-Catalyzed Organocatalytic Aminolysis
Best For: "Green" chemistry requirements, acid-sensitive substrates, non-volatile amines. Mechanism: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) acts as a dual hydrogen-bond donor/acceptor, activating both the ester carbonyl and the amine nucleophile simultaneously.
The Chemical Logic
Unlike simple bases (TEA, DIPEA), TBD is a bicyclic guanidine that kinetically accesses the ester carbonyl. It avoids the heavy metal waste of AlMe₃ but requires higher temperatures.
Protocol
Reagents:
-
Ethyl pyrazole-4-carboxylate (1.0 equiv)
-
Amine (1.5 – 2.0 equiv)
-
TBD (0.1 – 0.2 equiv)
-
Solvent: Neat (if liquid amine) or Toluene/DMF (if solid).
Step-by-Step:
-
Combine: In a pressure vial, mix Ester, Amine, and TBD (10-20 mol%).
-
Heat: Seal and heat to 80–100°C.
-
Optimization: If the reaction stalls, adding 4Å molecular sieves can drive the equilibrium by sequestering the ethanol byproduct.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with 1M HCl (to remove TBD and excess amine) or if product is basic, wash with water/brine.
-
Concentrate. TBD residues can often be removed via short silica plug (TBD is highly polar).
-
Method C: Microwave-Assisted Direct Aminolysis
Best For: High-throughput library generation, stable substrates.
Protocol
Reagents:
-
Ethyl pyrazole-4-carboxylate (1.0 equiv)
-
Amine (3.0 – 5.0 equiv)
-
Solvent: Ethanol or 1-Propanol (absorbs MW energy well).
Step-by-Step:
-
Load: Charge Ester and excess Amine in a microwave vial (0.5 – 2.0 mL).
-
Irradiate:
-
Temperature: 140°C – 160°C.
-
Time: 10 – 30 minutes.
-
Pressure: Set limit to 15-20 bar.
-
-
Workup:
-
Evaporate solvent/excess amine directly (Genevac or V-10 evaporator).
-
Purify via Prep-HPLC.
-
Comparative Data & Troubleshooting
| Feature | Method A (AlMe₃) | Method B (TBD) | Method C (MW) |
| Reaction Time | 2–4 h | 12–24 h | 15 min |
| Yield (Typical) | 85–95% | 60–80% | 50–90% |
| Substrate Scope | Broad (includes unreactive amines) | Moderate (sterics sensitive) | Robust |
| Safety Profile | High Risk (Pyrophoric) | Low Risk | Medium (Pressure) |
| Purification | Extraction (Rochelle's) | Acid Wash / Column | Evaporation / HPLC |
Troubleshooting "Stalled" Reactions
-
N-H Interference: If using Method A on an N-unsubstituted pyrazole and yield is <30%, you likely didn't use enough AlMe₃. The first equivalent is "eaten" by the pyrazole N-H. Solution: Increase AlMe₃ to 3.5 equiv or protect the pyrazole (THP, SEM, or Boc) prior to amidation.
-
Ester Hydrolysis: If Method B yields carboxylic acid instead of amide, ensure solvents are dry. TBD is a strong base and will promote hydrolysis in the presence of trace water.
References
-
Weinreb Amidation (AlMe3 Foundation): Basha, A.; Lipton, M.; Weinreb, S. M. "A mild, general method for conversion of esters to amides." Tetrahedron Letters, 1977 , 18, 4171–4174. Link
-
TBD Catalysis: Sabot, C. et al. "A Convenient Aminolysis of Esters Catalyzed by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) under Solvent-Free Conditions." Eur. J. Org. Chem., 2007 , 4221–4225. Link
-
Microwave Pyrazole Synthesis: Obermayer, D.; Glasnov, T. N.; Kappe, C. O.[5][6] "Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides." J. Org.[6] Chem., 2011 , 76, 6657–6669.[6] Link
- Rochelle's Salt Workup: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Foundational protocol for Al-emulsion breaking).
-
SDHI Fungicide Relevance: Zhang, J. et al. "Synthesis of pyrazole-4-carboxamides as potential fungicide candidates."[7] Mol.[7][8][9] Divers., 2020 , 25, 1685–1695. Link
Sources
- 1. Workup [chem.rochester.edu]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
reduction of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate to alcohol
Application Note: Chemoselective Reduction of Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate
Executive Summary
This Application Note details the protocol for the reduction of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate to its corresponding alcohol, (3-iodo-1-methyl-1H-pyrazol-4-yl)methanol . This transformation is a critical intermediate step in the synthesis of pyrazole-based kinase inhibitors (e.g., LRRK2, BTK inhibitors).
The primary challenge in this reduction is chemoselectivity . The presence of the iodine atom at the C3 position renders the molecule susceptible to hydrodehalogenation (loss of iodine) or metal-halogen exchange reactions under aggressive reducing conditions. This guide provides two validated protocols: a precision method using Diisobutylaluminum hydride (DIBAL-H) and a scalable method using Lithium Aluminum Hydride (LiAlH₄), with specific emphasis on preserving the C-I bond.
Strategic Analysis: The Chemoselectivity Challenge
Before initiating the experiment, researchers must understand the competing reactivities:
-
Ester Reduction (Desired): Requires a hydride source (
) to attack the carbonyl carbon ( ). -
Aryl Iodide Instability (Undesired):
-
Radical Dehalogenation: In the presence of radical initiators or excessive heat, the weak C-I bond can homolyze.
-
Metal-Halogen Exchange: While less likely with aluminum hydrides than with organolithiums, high temperatures or prolonged exposure to reactive metal species can facilitate iodine loss.
-
Selection of Reagent:
-
DIBAL-H (Recommended): Acts as a Lewis acid (electrophilic) initially, coordinating to the carbonyl oxygen. This mechanism is generally gentler on aryl halides than nucleophilic hydride attack.
-
LiAlH₄: A powerful nucleophilic hydride source.[1][2][3] Effective, but requires strict temperature control (
C) to prevent side reactions.
Visualization: Reaction Pathway & Workflow
The following diagrams illustrate the chemical transformation and the operational workflow.
Caption: Fig 1. Reaction scheme highlighting the critical path to the alcohol and the risk of de-iodination.
Caption: Fig 2. Operational workflow decision tree for the reduction process.
Protocol A: The "Precision" Method (DIBAL-H)
This method is preferred for high-value intermediates (gram scale or lower) as it offers the highest chemoselectivity.
Reagents:
-
Substrate (1.0 equiv)
-
DIBAL-H (1.0 M in Toluene or THF, 2.2 – 2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or THF
-
Rochelle’s Salt (Potassium sodium tartrate tetrahydrate)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under a stream of Argon.
-
Dissolution: Dissolve ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Note: While DIBAL-H reduces esters to aldehydes at -78°C, warming to 0°C or RT is usually required to push the reaction fully to the alcohol. However, starting cold prevents thermal shock.
-
-
Addition: Add DIBAL-H (2.2 equiv) dropwise via syringe over 20 minutes. Do not allow the internal temperature to rise.[4]
-
Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C (ice bath). Stir for 1–2 hours.
-
Checkpoint: Check TLC/LCMS. If starting material remains, warm to Room Temperature (RT).
-
-
Quenching (Rochelle's Salt Method):
-
Dilute the reaction mixture with diethyl ether (equal volume to reaction solvent).
-
Slowly add water (approx.[5][6] 0.5 mL per mmol substrate) to quench excess hydride.
-
Add saturated aqueous Rochelle’s salt solution (15 mL per mmol substrate).
-
Vigorous Stirring: Stir the biphasic mixture vigorously at RT for 1–3 hours until the layers separate clearly and the cloudy emulsion becomes clear.
-
-
Extraction: Separate layers. Extract aqueous layer with DCM or EtOAc (2x).
-
Drying: Dry combined organics over
, filter, and concentrate.
Protocol B: The "Scalable" Method (LiAlH₄)
Preferred for larger batches (>10g) where cost is a factor, provided temperature is strictly managed.
Reagents:
-
Substrate (1.0 equiv)
-
LiAlH₄ (Solid or pellets preferred for weighing, 1.2 – 1.5 equiv)
-
Anhydrous THF[7]
Step-by-Step Procedure:
-
Slurry Formation: In a dry 3-neck flask under Argon, suspend LiAlH₄ (1.5 equiv) in anhydrous THF at 0°C .
-
Substrate Addition: Dissolve the pyrazole ester in THF. Add this solution dropwise to the LiAlH₄ slurry.
-
Critical: The reaction is exothermic. Control addition rate to keep Temp < 5°C.
-
-
Reaction: Stir at 0°C for 30–60 minutes.
-
Caution: Do not reflux. High heat increases the risk of attacking the C-I bond.
-
-
Quenching (Fieser Method):
-
For every x grams of LiAlH₄ used:
-
Add x mL Water (very slowly).
-
Add x mL 15% NaOH solution.
-
Add 3x mL Water.[5]
-
-
-
Filtration: Add anhydrous
to the granular white precipitate. Stir for 15 mins. Filter through a pad of Celite.[5][8] -
Concentration: Evaporate solvent to yield the crude alcohol.
Analytical Data & QC
Expected Results:
-
Appearance: White to off-white solid.
-
Yield: 85% – 95%.
Data Comparison Table:
| Feature | Substrate (Ester) | Product (Alcohol) |
| 1H NMR (DMSO-d6) | Quartet (~4.2 ppm) for | Singlet/Doublet (~4.3 ppm) for |
| Pyrazole Proton | Singlet at ~8.3 ppm (C5-H) | Singlet at ~7.8 ppm (C5-H) (Shifted upfield) |
| Methyl Group | Singlet at ~3.8 ppm ( | Singlet at ~3.8 ppm ( |
| LCMS (ESI+) | [M+H]+ = ~281 | [M+H]+ = ~239 |
Troubleshooting & Safety
-
Issue: De-iodination (Product Mass = 113 instead of 239).
-
Cause: Reaction temperature too high or reaction time too long.
-
Solution: Switch to DIBAL-H at -78°C. If using LiAlH₄, strictly maintain 0°C.
-
-
Issue: Aluminum Emulsion (Inseparable layers).
-
Cause: Improper quenching.
-
Solution: Add more Rochelle’s salt solution and stir longer (up to 12 hours). Alternatively, wash with 1M HCl (if product is acid-stable, though pyrazoles are basic and may form salts).
-
-
Safety Note: LiAlH₄ is pyrophoric. DIBAL-H is highly flammable. Always handle under inert atmosphere.
References
-
General Pyrazole Synthesis & Protection
-
DIBAL-H Reduction of Esters (General Protocol)
- Organic Chemistry Portal, "Reduction of Carboxylic Esters."
-
Kinase Inhibitor Intermediates (Contextual Grounding)
- Estrada, A. A., et al. "Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors." Journal of Medicinal Chemistry, 2012.
-
Fieser Workup for LiAlH4
- Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. jocpr.com [jocpr.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
Troubleshooting & Optimization
Technical Support Center: HPLC Separation of N-Methyl Pyrazole Isomers
Content Type: Technical Support Guide & Troubleshooting Subject: Separation of N1-methyl and N2-methyl Pyrazole Regioisomers Audience: Analytical Chemists, Medicinal Chemists, Process Development Scientists
Introduction: The Isomer Challenge
In the synthesis of pyrazoles, alkylation of a 3-substituted pyrazole typically yields a mixture of two regioisomers: 1-methyl-3-substituted (1,3-isomer) and 1-methyl-5-substituted (1,5-isomer) . While often colloquially referred to as "N1" and "N2" methylation products, these are distinct chemical entities with fixed structures.
Separating these isomers is notoriously difficult because they share identical molecular weights and very similar polarities.[1] However, they possess distinct three-dimensional shapes and dipole moments. This guide details how to exploit these subtle steric and electronic differences to achieve baseline resolution.
Module 1: Method Development Strategy
The Mechanism of Separation
To separate these isomers, you must move beyond simple hydrophobicity (standard C18) and exploit shape selectivity and
-
The Steric Effect (Key to Elution Order):
-
1,5-Isomers (N2-methyl): The methyl group is adjacent to the substituent at position 5. If the substituent is bulky (e.g., a phenyl ring), the steric clash forces the substituent out of the plane of the pyrazole ring. This reduces the effective surface area available for hydrophobic interaction, often causing this isomer to elute earlier on Reversed-Phase (RP) columns.
-
1,3-Isomers (N1-methyl): The methyl group is far from the substituent. The molecule remains planar, maximizing surface contact with the stationary phase, typically resulting in later elution .
-
Recommended Stationary Phases
While a high-efficiency C18 column is the standard starting point, it often fails to resolve critical pairs of pyrazoles.
| Column Chemistry | Mechanism | Recommendation |
| C18 (General) | Hydrophobicity | Start here. Good for general purity, but may show co-elution for isomers. |
| Pentafluorophenyl (PFP) | Gold Standard. The fluorine atoms create a distinct electrostatic surface that interacts differently with the dipoles of the 1,3 and 1,5 isomers. | |
| Phenyl-Hexyl | Alternative. Excellent if the pyrazole substituents are aromatic. | |
| Silica (Normal Phase) | Adsorption/Polarity | Prep Scale. often provides better selectivity for these isomers than RP-HPLC for purification purposes. |
Mobile Phase & pH Control
Pyrazoles are basic (pKa ~2.5 – 4.0).
-
Low pH (pH 2-3): Use 0.1% Formic Acid or TFA. This protonates the pyrazole nitrogen (
).-
Pro: Sharpens peaks by reducing silanol interactions.
-
Con: Protonated species are more polar and elute faster, potentially reducing resolution.
-
-
High pH (pH 9-10): Use Ammonium Bicarbonate (requires high-pH stable columns like Waters XBridge or Agilent Poroshell HPH).
-
Pro: Analytes are neutral, increasing retention and hydrophobic interaction.
-
Con: Requires specialized columns.
-
Module 2: Visual Workflows
Figure 1: Method Development Decision Tree
This logic flow guides you from initial screening to final optimization.
Caption: Decision matrix for selecting stationary phases and mobile phase pH based on initial resolution results.
Module 3: Troubleshooting Guide
Issue 1: Peak Tailing (Asymmetry > 1.2)
Symptom: The pyrazole peaks show a "shark fin" shape with a long tail. Root Cause: Interaction between the basic nitrogen of the pyrazole and residual silanols (acidic -OH groups) on the silica column support. Corrective Actions:
-
Add TFA: Switch from Formic Acid to 0.05% - 0.1% Trifluoroacetic Acid (TFA) . TFA is a stronger ion-pairing agent that masks silanols.
-
Increase Buffer Strength: If using formate/acetate, increase concentration from 10 mM to 25 mM .
-
End-Capping: Ensure you are using a fully end-capped column (e.g., "e" or "XDB" designations).
Issue 2: Co-elution (Resolution < 1.0)
Symptom: The 1,3 and 1,5 isomers elute as a single broad peak or a "doublet." Root Cause: The hydrophobicities are too similar for a C18 mechanism. Corrective Actions:
-
Switch to PFP: The Pentafluorophenyl phase separates based on dipole moments. Pyrazole isomers often have significantly different dipole vectors.
-
Lower Temperature: Reduce column temperature to 15°C - 20°C . Isomer separation is often enthalpy-driven; lower temperatures can enhance selectivity.
-
Use Methanol: Switch organic modifier from Acetonitrile to Methanol . Methanol is a protic solvent and can offer different solvation selectivity for the nitrogen lone pairs.
Issue 3: Retention Time Drift
Symptom: Isomer peaks shift by >0.2 min between runs. Root Cause: pH instability. Pyrazoles are sensitive to pH changes near their pKa. Corrective Actions:
-
Buffer Capacity: Do not just use "0.1% acid." Use a buffered mobile phase (e.g., 20 mM Ammonium Formate pH 3.0) to stabilize the protonation state.
Module 4: Standard Operating Procedure (SOP) Template
Objective: Baseline separation of 1-Methyl-3-Phenylpyrazole and 1-Methyl-5-Phenylpyrazole.
1. Instrumentation: HPLC/UHPLC with UV Detection (PDA).[1] 2. Column: Fluorophenyl (PFP) or C18, 150 x 4.6 mm, 3.5 µm or sub-2 µm. 3. Mobile Phase:
-
A: Water + 0.1% TFA (Trifluoroacetic Acid)
-
Note: Methanol is preferred over ACN for enhanced selectivity. 4. Gradient:
5.[3] Detection: UV at 254 nm (aromatic) or 220 nm (if lacking chromophores). 6. Temperature: 25°C.Time (min) % B Flow (mL/min) 0.0 5 1.0 15.0 95 1.0 20.0 95 1.0 20.1 5 1.0 25.0 5 1.0
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use GC (Gas Chromatography) instead of HPLC? A: Yes. Actually, GC is often superior for N-methyl pyrazole isomers because they have sufficient volatility and the boiling points often differ slightly. If your compounds are not thermally labile, try a standard DB-5 or wax column.
Q: Which isomer elutes first? A: In Reversed-Phase (C18), the 1,5-isomer usually elutes first . This is because the 1,5-substitution pattern (especially with aromatic groups) creates steric hindrance that twists the molecule out of planarity, reducing its ability to "sit flat" on the hydrophobic stationary phase. The 1,3-isomer is more planar and retains longer. Always confirm with NMR standards.
Q: I am doing Prep-HPLC. Can I use the same method? A: If using TFA, remember it is difficult to remove and may form salts with your product. For Prep-HPLC, we recommend switching to 0.1% Formic Acid (volatile) or using a high pH method with Ammonium Bicarbonate (volatile), provided your column is compatible.
References
-
Regioselective Synthesis and Separation
-
Stationary Phase Selection (Fluorinated Columns)
-
Chiral and Regioisomer Separation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijcpa.in [ijcpa.in]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Steric Hindrance in 3-Iodo-Pyrazole Coupling Reactions
Welcome to the technical support center for navigating the complexities of 3-iodo-pyrazole coupling reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with sterically demanding substrates. Here, we dissect common issues, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance your reaction success.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with 3-iodo-pyrazoles failing or giving low yields, especially with bulky coupling partners?
A: Steric hindrance is a primary culprit. The iodine atom at the 3-position of the pyrazole ring is flanked by the C4-substituent and the N2-substituent (or N-H group), creating a sterically congested environment. This congestion can impede the approach of the palladium catalyst and the coupling partner, slowing down or inhibiting crucial steps in the catalytic cycle like oxidative addition and reductive elimination.[1][2]
Q2: What is the first thing I should check if my Buchwald-Hartwig amination with a 3-iodo-pyrazole is not working?
A: Before extensive optimization, verify the integrity of your setup and reagents. Ensure your solvent is anhydrous and thoroughly degassed, as oxygen can deactivate the palladium catalyst. The purity of the 3-iodo-pyrazole and the amine is also critical. Finally, confirm the activity of your palladium precatalyst and ligand, as older or improperly stored reagents may have degraded.[3]
Q3: Can the N-H group on the pyrazole interfere with the coupling reaction?
A: Absolutely. The acidic proton of an unprotected pyrazole N-H can compete in the reaction, particularly in C-N couplings, potentially leading to undesired side products or polymerization.[3] Protecting the pyrazole nitrogen with a suitable group, such as an ethoxyethyl (EtOEt) group, can prevent these side reactions.[4][5]
Q4: Are there general recommendations for choosing a catalyst system for sterically hindered 3-iodo-pyrazole couplings?
A: For sterically demanding couplings, bulky, electron-rich phosphine ligands are often the key to success. Ligands like BrettPhos, Josiphos, or those from the dialkylbiaryl phosphine class developed by the Buchwald group have proven effective in overcoming steric challenges in various coupling reactions, including Buchwald-Hartwig aminations.[2][3] Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are generally more reliable than traditional sources like Pd(OAc)₂.[3][6]
Q5: My Sonogashira coupling is sluggish. What adjustments can I make?
A: For Sonogashira reactions, the choice of phosphine ligand is critical, as its steric bulk influences the reaction rate.[7][8] Ensure your copper co-catalyst (e.g., CuI) is active, as it plays a crucial role in forming the copper(I) acetylide intermediate.[9][10] In some cases, a copper-free Sonogashira protocol might be beneficial to avoid side reactions.
Troubleshooting In-Depth Guide
Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling
Symptoms: Starting materials (3-iodo-pyrazole and boronic acid/ester) remain largely unreacted even after prolonged reaction times and elevated temperatures.
Probable Causes & Solutions:
-
Cause A: Inefficient Oxidative Addition. The steric bulk around the C3-iodine bond hinders the palladium(0) catalyst's ability to insert itself, which is the first committed step of the catalytic cycle.
-
Solution 1: Enhance Catalyst Reactivity with Bulky Ligands. Switch to more sterically demanding and electron-rich ligands. The unique structure of ligands like AntPhos has been shown to be highly effective for couplings involving di-ortho-substituted aryl halides, a situation analogous to the sterically encumbered 3-iodo-pyrazole.[11] Other options include the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos).[12]
-
Solution 2: Increase Reaction Temperature. Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Microwave irradiation can be particularly effective in rapidly reaching and maintaining high temperatures, sometimes significantly improving yields and reducing reaction times.[13]
-
-
Cause B: Catalyst Inhibition. Nitrogen-containing heterocycles like pyrazoles can coordinate to the palladium center and inhibit its catalytic activity, a known issue in Suzuki-Miyaura reactions.[12]
-
Solution: Select a Robust Catalyst System. Catalyst systems based on dialkylbiphenylphosphino ligands have been specifically designed to be less susceptible to inhibition by nitrogen-containing substrates.[12]
-
-
Cause C: Competing Debromination/Deiodination. An undesired side reaction can be the replacement of the iodine atom with hydrogen.
Workflow for Troubleshooting Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Issue 2: Decomposition in Buchwald-Hartwig Amination
Symptoms: TLC or LC-MS analysis shows the consumption of starting materials but the formation of multiple unidentified byproducts instead of the desired coupled product.
Probable Causes & Solutions:
-
Cause A: Base-Induced Decomposition. Strong bases, such as sodium tert-butoxide (NaOtBu), can be too harsh for sensitive functional groups on either the pyrazole or the amine coupling partner, especially at high temperatures.[3]
-
Solution: Screen Weaker Bases. Switch to milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). While the reaction may require a slightly higher temperature or longer time, this can often preserve the integrity of the substrates.[3]
-
-
Cause B: Thermally Unstable Substrates. The required reaction temperatures (often 80-110 °C) might be too high for your specific molecules.
-
Solution 1: Use a More Active Catalyst System. Employing a highly active catalyst, such as a modern Buchwald precatalyst paired with a ligand like BrettPhos, can often allow the reaction to proceed at a lower temperature, thus preventing thermal decomposition.[3][14]
-
Solution 2: Consider Microwave-Assisted Synthesis. Microwave heating can dramatically reduce reaction times from hours to minutes.[15] This brief exposure to high temperatures can sometimes be sufficient to drive the reaction to completion before significant decomposition occurs.
-
Catalyst & Ligand Selection for Sterically Hindered Amination
| Ligand Family | Key Features | Recommended For |
| Dialkylbiaryl Phosphines (e.g., BrettPhos, RuPhos) | Bulky and electron-rich, promotes fast reductive elimination. | General-purpose for sterically hindered aryl halides and a wide range of amines.[2] |
| Ferrocene-Based Ligands (e.g., Josiphos) | Robust and effective for a variety of C-N bond formations. | Challenging couplings, including those with primary and secondary amines.[2] |
| Diphosphinoamine Ligands (PNP) | Effective for coupling sterically demanding substrates, suitable for microwave chemistry. | Rapid synthesis of sterically encumbered products.[15] |
Issue 3: Failure of Heck and Sonogashira Couplings
Symptoms: The C-C bond formation does not proceed, and starting materials are recovered.
Probable Causes & Solutions:
-
Heck Reaction:
-
Cause: Steric Hindrance Blocking Olefin Insertion. The bulky environment of the 3-iodo-pyrazole can prevent the alkene from coordinating and inserting into the Pd-C bond.
-
Solution 1: Use Phosphine-Free or Highly Active Catalysts. In some cases, phosphine-free catalyst systems or those with very active, specialized ligands can be effective.[16] Sterically hindered P,N-type amidophosphines have shown promise in Heck couplings of challenging substrates.[17]
-
Solution 2: Intramolecular Heck Reaction. If applicable to your synthetic design, an intramolecular Heck reaction is often more efficient than its intermolecular counterpart for hindered systems due to favorable entropic factors.[18][19]
-
-
Sonogashira Reaction:
-
Cause: Inefficient Transmetalation. The formation of the key Pd-alkynyl intermediate can be slow due to steric clashes.
-
Solution 1: Optimize Ligand Steric Profile. The rate of Sonogashira couplings is highly dependent on the steric bulk of the phosphine ligand. A systematic screening of phosphine ligands with varying cone angles is advisable.[7]
-
Solution 2: N-Protection Strategy. Protecting the pyrazole N-H with a group like ethoxyethyl (EtOEt) can improve solubility and reactivity, leading to successful Sonogashira couplings.[4][5] This strategy has been successfully applied to synthesize various substituted 3-alkynyl-pyrazoles.[4]
-
General Protocol for N-Protection of 3-Iodo-Pyrazoles
This protocol is adapted for the protection of the pyrazole nitrogen, which can be crucial for subsequent coupling reactions.[4][5]
Materials:
-
Substituted 3-iodo-1H-pyrazole
-
Ethyl vinyl ether
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 3-iodo-1H-pyrazole in dichloromethane.
-
Add a catalytic amount of trifluoroacetic acid (TFA).
-
Add ethyl vinyl ether portionwise to the reaction mixture at 28–33 °C to control the exothermic reaction.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, quench the reaction carefully with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting N-ethoxyethyl protected 3-iodo-pyrazole by column chromatography or distillation.
Conclusion
Overcoming steric hindrance in 3-iodo-pyrazole coupling reactions requires a systematic approach that focuses on the careful selection of the catalyst system, base, and reaction conditions. By understanding the underlying mechanistic hurdles, researchers can rationally design experiments to favor the desired transformation. The use of bulky, electron-rich ligands, modern palladium precatalysts, and appropriate N-protection strategies are key pillars for success in synthesizing these valuable chemical scaffolds.
References
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
- Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Transition-metal-catalyzed C-H functionalization of pyrazoles. Kyung Hee University.
- Advances in Pyrazolone Functionalization: A Review Since 2020. ResearchGate.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. MDPI.
- Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF. ResearchGate.
- Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions. Benchchem.
- Optimization of the reaction conditions towards the formation of pyrazole. ResearchGate.
- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Benchchem.
- Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. arkat usa.
- Buchwald–Hartwig amination. Wikipedia.
- The effect of steric bulk in Sonogashira coupling reactions. RSC Publishing.
- The effect of steric bulk in Sonogashira coupling reactions | Request PDF. ResearchGate.
- Buchwald-Hartwig Coupling. Alfa Chemistry.
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.
- (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate.
- Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Chemical Science (RSC Publishing).
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. University of Michigan.
- Palladium(II) pyrazolyl–pyridyl complexes containing a sterically hindered N-heterocyclic carbene. CORE.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Wuxi Apptec.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC.
- Mechanistic study of pyrazole synthesis via oxidation-induced N-N coupling of diazatitanacycles. Experts@Minnesota.
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ResearchGate.
- Sonogashira coupling. Wikipedia.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
- Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. Dalton Transactions (RSC Publishing).
- Heck Reaction. Organic Chemistry Portal.
- Heck Reaction—State of the Art. MDPI.
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions (RSC Publishing).
- Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions (RSC Publishing).
- (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Heck Reaction. Chemistry LibreTexts.
Sources
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. The effect of steric bulk in Sonogashira coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the purification of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate (CAS Number: 799835-39-5).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important synthetic intermediate.
Troubleshooting Guide
This section addresses common issues encountered during the purification of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate.
Problem 1: My final product is a yellow oil or off-white solid, not the expected white to light yellow crystals.
Possible Cause: The coloration often indicates the presence of residual impurities or degradation products. This can be due to incomplete reaction, side products, or trace amounts of palladium catalyst if a cross-coupling reaction was performed in a preceding step.[2]
Solutions:
-
Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Add a small amount of activated charcoal and stir for a short period. The charcoal can effectively adsorb colored impurities. Filter the mixture through a pad of Celite to remove the charcoal, and then concentrate the filtrate. This can be followed by recrystallization.[3]
-
Recrystallization: This is a powerful technique for removing colored impurities, which often remain in the mother liquor.[3] A mixture of n-hexane and ethyl acetate has been successfully used for a similar compound.[4]
-
Silica Gel Plug: If the impurities are significantly more polar than the desired product, a quick purification can be achieved by dissolving the crude material in a minimal amount of a relatively non-polar solvent (like dichloromethane or a hexane/ethyl acetate mixture) and passing it through a short plug of silica gel. The colored impurities may be retained on the silica.[3]
Problem 2: I am seeing multiple spots on my TLC plate after synthesis. How do I identify and remove these impurities?
Possible Cause: Multiple spots on a Thin Layer Chromatography (TLC) plate confirm the presence of impurities such as unreacted starting materials, regioisomers, or byproducts.
Solutions:
-
Identification:
-
Co-spotting: On a single TLC plate, spot your crude reaction mixture alongside the starting materials. This will help you determine if any of the impurity spots correspond to unreacted starting materials.[3]
-
Spectroscopic Analysis: If a major impurity is present, it can be isolated via preparative TLC or a small-scale column for analysis by ¹H NMR or LC-MS to help elucidate its structure.[3] Common impurities in pyrazole syntheses can include regioisomers.[5]
-
-
Removal:
-
Column Chromatography: This is the most effective method for separating compounds with different polarities.[3][6] A common eluent system for halogenated pyrazoles is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3][4] The optimal ratio should be determined by TLC analysis to achieve an Rf value of approximately 0.3-0.4 for the desired product and good separation from impurities.[3]
-
Recrystallization: If the impurities have significantly different solubilities compared to your product, recrystallization can be an effective purification method.[6] Experiment with different solvent systems, such as ethanol/water mixtures or ethyl acetate/hexane.[4][7]
-
Problem 3: My purified product is an oil and will not solidify.
Possible Cause: The oily nature of your product could be due to residual solvent or the presence of impurities that are depressing the melting point.
Solutions:
-
High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed. After using a rotary evaporator, place the sample on a high-vacuum line. Gentle heating can be applied if the compound is thermally stable.[3]
-
Column Chromatography: This is a very effective method for purifying oily products and removing the impurities that may be preventing crystallization.[3]
-
Salt Formation and Crystallization: Pyrazoles can be treated with an acid (e.g., HCl) to form a salt, which is often a crystalline solid.[8] This salt can then be purified by recrystallization. Subsequent neutralization will regenerate the purified pyrazole.[8]
Problem 4: I'm struggling to purify my pyrazole derivative by recrystallization due to poor solubility.
Possible Cause: Some pyrazole derivatives exhibit poor solubility in common recrystallization solvents, making this purification technique challenging.
Solutions:
-
Hot Filtration: If your compound is sparingly soluble even at elevated temperatures, dissolve it in a minimal amount of a suitable hot solvent and quickly filter it to remove any insoluble impurities.[6]
-
Solvent Mixtures: Employ a binary solvent system. Dissolve your compound in a "good" solvent (in which it is soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until you observe turbidity. Slow cooling should then induce crystallization.[6][7]
-
Alternative Purification Techniques: If recrystallization proves ineffective, column chromatography is a reliable alternative.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying substituted pyrazoles like ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate?
A1: The most frequently employed and effective methods for the purification of substituted pyrazoles are column chromatography on silica gel and recrystallization.[3][4][6] For liquid pyrazoles, distillation is also a viable option.[4]
Q2: What are typical solvent systems for column chromatography of this compound?
A2: A common and effective eluent system for column chromatography of halogenated pyrazoles is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[3][4] The precise ratio should be optimized based on TLC analysis of your crude product.
Q3: Can I use recrystallization to purify ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate?
A3: Yes, recrystallization is a potential purification method. A mixture of n-hexane and ethyl acetate has been successfully used for a similar N-protected ethyl 3-iodo-1H-pyrazole-4-carboxylate.[4] Other common solvents to try for pyrazole derivatives include ethanol or methanol, or mixtures of an alcohol and water.[7]
Q4: What should I do if my pyrazole compound interacts strongly with the silica gel during column chromatography?
A4: For basic pyrazoles that may streak or bind strongly to acidic silica gel, you can deactivate the silica gel by adding a small amount of triethylamine to the eluent. Alternatively, using neutral alumina as the stationary phase can be a good option.[3][7]
Q5: The synthesis of a related compound, ethyl 3-iodo-1H-pyrazole-4-carboxylate, is described as a white to light yellow powder or crystals. What does this suggest about my target compound?
A5: The physical description of the closely related ethyl 3-iodo-1H-pyrazole-4-carboxylate as a white to light yellow powder or crystals suggests that your target compound, ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate, should also be a solid at room temperature.[9] If you obtain an oil, it is likely due to the presence of impurities as discussed in the troubleshooting section.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate using silica gel column chromatography.
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent like dichloromethane or ethyl acetate. Spot the solution on a silica gel TLC plate. Develop the plate using various ratios of ethyl acetate in n-hexane (e.g., 5:95, 10:90, 20:80) to find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is an issue, you can adsorb the crude product onto a small amount of silica gel by dissolving it in a strong solvent, adding silica, and then evaporating the solvent. Load the sample onto the top of the prepared column.[6]
-
Elution: Begin eluting the column with the chosen solvent system. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds with different polarities.[4] Collect fractions in appropriate containers.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product. Combine the pure fractions.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator. Further dry the product under high vacuum to remove any residual solvent to obtain the purified ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate.[3]
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the purification of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate by recrystallization.
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent (e.g., a mixture of n-hexane and ethyl acetate). Heat the mixture to boiling. If the solid dissolves, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate). Heat the mixture with stirring until the solid dissolves completely.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: Add a "poor" solvent (e.g., n-hexane) dropwise to the hot solution until it becomes slightly turbid. If too much of the "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.[6]
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Data Presentation
| Purification Method | Stationary/Mobile Phase or Solvent | Key Considerations |
| Column Chromatography | Silica gel / n-hexane:ethyl acetate (gradient)[4] | Most effective for separating closely related impurities.[3] Eluent ratio should be optimized via TLC. |
| Recrystallization | n-hexane:ethyl acetate mixture[4] | Good for removing colored impurities and those with different solubility profiles.[6] |
| Charcoal Treatment | Activated charcoal in an organic solvent | Effective for decolorizing the product.[3] |
| Silica Gel Plug | Silica gel / non-polar solvent | A quick method to remove highly polar, colored impurities.[3] |
Visualizations
Caption: Decision workflow for purification.
Caption: Troubleshooting common product issues.
References
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
-
Kumpins, V., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Reddit. (2024, May 16). Purification Troubleshooting. Retrieved from [Link]
-
Reddit. (2022, May 2). Purification of Amino-Pyrazoles. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Survival Technologies. (n.d.). ETHYL 3-IODO-1-METHYL-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
-
ResearchGate. (2016, May 23). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Retrieved from [Link]
-
ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]
-
HETEROCYCLES. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. Retrieved from [Link]
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- 9. Ethyl 3-iodo-1H-pyrazole-4-carboxylate | 827316-43-8 [sigmaaldrich.com]
Technical Support Center: Strategies to Mitigate Deiodination Side Reactions in Palladium Catalysis
Welcome to the Technical Support Center for Palladium Catalysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of deiodination in palladium-catalyzed cross-coupling reactions. Deiodination, a form of hydrodehalogenation, can significantly lower the yield of the desired product and complicate purification. This resource provides in-depth, field-proven insights and actionable protocols to address this challenge.
Frequently Asked Questions (FAQs)
Q1: What is deiodination in the context of palladium catalysis?
A: Deiodination is an undesired side reaction where an aryl or vinyl iodide substrate loses its iodine atom, which is replaced by a hydrogen atom, leading to a reduced, non-functionalized arene or alkene. This process competes with the desired cross-coupling reaction, reducing the overall efficiency of the synthesis.[1][2]
Q2: What is the primary mechanism of deiodination?
A: Deiodination can occur through several mechanistic pathways. A common pathway involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, forming an arylpalladium(II) iodide intermediate. Instead of proceeding through the desired catalytic cycle (transmetalation and reductive elimination), this intermediate can react with a hydride source in the reaction mixture. The subsequent reductive elimination of the aryl group and the hydride regenerates the Pd(0) catalyst and releases the deiodinated byproduct.[2] Another potential pathway, especially in the presence of certain bases and solvents, involves β-hydride elimination from an intermediate complex.[1]
Q3: Why are aryl iodides more susceptible to deiodination compared to other aryl halides?
A: The carbon-iodine bond is weaker and more reactive compared to carbon-bromine or carbon-chlorine bonds. This high reactivity facilitates a faster rate of oxidative addition to the palladium catalyst.[3] However, this increased reactivity can also make the subsequent steps in the catalytic cycle more prone to side reactions like deiodination, especially if the desired coupling partner is less reactive or if reaction conditions are not optimal.[4][5]
Q4: Can the choice of palladium precursor influence the extent of deiodination?
A: Yes, the choice of palladium precursor can be critical. While Pd(0) sources like Pd(PPh₃)₄ can be effective, they can also promote deiodination. In some cases, using a Pd(II) precatalyst such as Pd(OAc)₂ or a palladacycle can be advantageous as the in-situ reduction to the active Pd(0) species can be better controlled, potentially minimizing side reactions.[6][7] For instance, in Sonogashira couplings, Pd(PPh₃)₄ in certain solvents was found to lead to more reductive dehalogenation product compared to other palladium sources.
Troubleshooting Guide: Preventing Deiodination
This section provides a detailed guide to systematically troubleshoot and mitigate deiodination side reactions in your palladium-catalyzed experiments.
Issue 1: Significant Deiodination Observed in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of a significant amount of the corresponding arene (Ar-H) instead of the desired biaryl product (Ar-Ar').
-
Reduced yield of the desired coupled product.
Potential Causes & Solutions:
-
Sub-optimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.
-
Explanation: Bulky, electron-rich phosphine ligands can accelerate the rates of oxidative addition and reductive elimination, which can outcompete the deiodination pathway.[8] N-heterocyclic carbene (NHC) ligands are also highly effective in preventing deiodination due to their strong electron-donating ability and steric bulk.[9][10]
-
Troubleshooting Protocol:
-
Screen a panel of ligands. Start with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or t-Bu₃P.
-
If deiodination persists, consider using an N-heterocyclic carbene (NHC) ligand like IPr.[9][10]
-
Maintain an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands) to avoid ligand dissociation, which can lead to catalyst decomposition and side reactions.
-
-
-
Inappropriate Base or Solvent System: The base and solvent can significantly influence the reaction pathway.
-
Explanation: Certain bases, particularly strong alkoxides in protic solvents, can generate hydride species that lead to deiodination.[11] The choice of solvent can also affect the stability of key intermediates in the catalytic cycle.[12] For instance, polar aprotic solvents like DMF can sometimes promote hydrodehalogenation.[12]
-
Troubleshooting Protocol:
-
If using a strong base like NaOtBu, consider switching to a weaker inorganic base such as K₂CO₃ or Cs₂CO₃.[13]
-
Evaluate the solvent system. A switch from a polar aprotic solvent like DMF to a less polar solvent like toluene or dioxane may be beneficial.[12][14] A mixture of an organic solvent and water is often used in Suzuki reactions and can be optimized.
-
-
Issue 2: Deiodination in Heck and Sonogashira Reactions
Symptoms:
-
Formation of the reduced arene alongside the desired vinylated or alkynylated product.
-
In Sonogashira coupling, alkyne homocoupling may also be observed as a competing side reaction.[15]
Potential Causes & Solutions:
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of side reactions.
-
Explanation: While elevated temperatures are often required for the oxidative addition of less reactive aryl halides, for highly reactive aryl iodides, it can accelerate catalyst decomposition and deiodination.
-
Troubleshooting Protocol:
-
Attempt the reaction at a lower temperature. For aryl iodides, reactions can often proceed at or slightly above room temperature.
-
Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent product degradation and side reactions.
-
-
-
Presence of Additives: The addition of certain salts or other reagents can influence the catalytic cycle.
-
Explanation: In some cases, additives can either stabilize the active catalyst or alter the reaction pathway to favor the desired coupling. For example, the addition of copper(I) iodide as a co-catalyst in Sonogashira coupling can facilitate the reaction at lower temperatures, thereby reducing the risk of deiodination.[12]
-
Troubleshooting Protocol:
-
For Sonogashira reactions, ensure the use of a copper(I) co-catalyst (e.g., CuI) if not already included.
-
In some Heck reactions, the addition of a halide salt like Bu₄NI can stabilize palladium(I) species and suppress certain side reactions.[16]
-
-
Issue 3: Deiodination in Buchwald-Hartwig Amination
Symptoms:
-
Formation of the deiodinated arene as a major byproduct.
-
Low yield of the desired N-arylated amine.[17]
Potential Causes & Solutions:
-
Catalyst System Selection: The combination of palladium precursor and ligand is critical.
-
Explanation: Similar to other cross-coupling reactions, bulky, electron-rich ligands are essential for efficient Buchwald-Hartwig amination and for suppressing deiodination.[1][18] The choice of palladium precursor can also be important; for example, using [Pd(allyl)Cl]₂ with a suitable phosphine ligand is a common and effective strategy.[18]
-
Troubleshooting Protocol:
-
-
Base and Solvent Compatibility: The choice of base is particularly crucial in Buchwald-Hartwig amination.
-
Explanation: Strong bases are required to deprotonate the amine, but an inappropriate choice can promote deiodination. Strong organic bases or cesium carbonate are often effective.[18] The solvent should be relatively non-polar, with toluene being a common choice.[18]
-
Troubleshooting Protocol:
-
Use a strong, non-nucleophilic base such as NaOtBu, LiHMDS, or Cs₂CO₃.
-
Perform the reaction in a non-polar aprotic solvent like toluene or dioxane.
-
-
Data Presentation
Table 1: Influence of Solvent on Deiodination in Sonogashira Coupling
| Solvent | Polarity | Effect on Deiodination | Reference |
| Toluene | Non-polar | Generally lower incidence of deiodination. | [14] |
| THF | Polar aprotic | Can be a good choice, often leading to smooth reactions. | |
| DMF | Polar aprotic | May increase the rate of deiodination in some systems. | [14] |
| Acetonitrile | Polar aprotic | Can lead to a higher yield of the dehalogenated product in some cases. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Deiodination in Suzuki-Miyaura Coupling
-
Reagent Preparation: Ensure all reagents are pure and solvents are anhydrous and degassed.[19] The aryl iodide, boronic acid, palladium precursor, ligand, and base should be of high purity.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₂CO₃, 2-3 equivalents).
-
Addition of Reactants: Add the aryl iodide (1 equivalent) and the boronic acid (1.2-1.5 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (start with room temperature and gradually increase if necessary) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.
Visualizations
Diagram 1: Competing Pathways in Palladium Catalysis
Caption: Catalytic cycle showing the desired cross-coupling pathway in competition with the deiodination side reaction.
Diagram 2: Key Factors Influencing Deiodination
Caption: Factors influencing the prevalence of deiodination side reactions in palladium catalysis.
References
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Books.
- Buchwald–Hartwig amin
- Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023). Precision Chemistry.
- Base-induced mechanistic variation in palladium-catalyzed carbonyl
- Palladium Catalysis Explained Like You've Never Seen Before! (2025). YouTube.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry.
- Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. (2020). Organic Letters.
- Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. (n.d.). PMC.
- Heck reaction. (2023). Chemistry LibreTexts.
- Influence of the reaction conditions on the Pd-catalyzed. (n.d.).
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (2004). Organic Chemistry Portal.
- Challenging cross couplings, in water, aided by in situ iodination of (hetero)
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.).
- Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023).
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). Academia.edu.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (2004). The Journal of Organic Chemistry.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). ProQuest.
- The Heck reaction: Mechanistic insights and novel ligands. (2025).
- Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis. (2022). PMC.
- Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionaliz
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). DiVA.
- Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. (n.d.). University of Windsor.
- Mechanisms of the Mizoroki–Heck Reaction. (2008). SciSpace.
- Additive effects in the palladium-catalyzed carboiodination of chiral N-allyl carboxamides. (2014). PubMed.
- Challenging cross couplings, in water, aided by in situ iodination of (hetero)
- Pd(0)/Blue Light Promoted Carboiodination Reaction - Evidence for Reversible C-I Bond Formation via a Radical Pathway. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. (2012). Chemical Science.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers.
- Palladium Complexes Derived from Waste as Catalysts for C-H Functionalisation and C-N Bond Form
- Buchwald-Hartwig Amin
- Suzuki reaction. (n.d.). Wikipedia.
- Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling C
- Reduction of thyroid radioactive iodine exposure by oral administration of cyclic oligosaccharides. (2023). PMC.
- Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. (2021). Endocrinology and Metabolism.
- Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. (2025). MDPI.
- Nonradioactive DEHAL Assay for Testing Substrates, Inhibitors, and Monitoring Endogenous Activity. (2016). Endocrinology.
- 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Application Guide for Palladium Catalyzed Cross-Coupling Reactions. (n.d.). Sigma-Aldrich.
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Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing Ethyl 3-Iodo- and 4-Iodo-1H-pyrazole Isomers by NMR Spectroscopy
For researchers in medicinal chemistry and drug development, the unambiguous structural determination of regioisomers is a critical step that underpins the reliability of biological data. The synthesis of substituted pyrazoles often yields isomeric mixtures, and distinguishing between them can be a non-trivial analytical challenge. This guide provides an in-depth, practical comparison of using Nuclear Magnetic Resonance (NMR) spectroscopy to definitively identify ethyl 3-iodo-1H-pyrazole and ethyl 4-iodo-1H-pyrazole, two isomers with distinct properties that can significantly impact their utility as synthetic intermediates.
The Challenge: Subtle Differences, Significant Consequences
The iodopyrazole scaffold is a valuable building block, frequently utilized in cross-coupling reactions to introduce molecular complexity. However, electrophilic iodination of N-ethyl-pyrazole can potentially yield substitution at the C3, C4, or C5 positions. While the C3 and C5 positions are chemically equivalent in the absence of N-substitution due to tautomerism, N-alkylation breaks this symmetry. The primary challenge lies in differentiating the 4-iodo isomer from the 3-iodo isomer (the 5-iodo isomer is also a possibility, but we will focus on the 3- vs 4-isomers which present a clear comparative case). Their similar molecular weights make them indistinguishable by mass spectrometry alone, necessitating the precision of NMR.
Part 1: Foundational Analysis with 1D NMR (¹H and ¹³C)
One-dimensional NMR provides the first layer of analysis. While it may not always be sufficient for a definitive assignment on its own, it offers crucial preliminary data. The key distinctions arise from the electronic influence of the iodine atom on the pyrazole ring.
Predicted ¹H NMR Characteristics
In the ethyl 4-iodopyrazole isomer, the two protons on the pyrazole ring (H3 and H5) are chemically equivalent due to the molecule's symmetry. This results in a single, sharp singlet in the aromatic region, integrating to 2H.[1][2]
Conversely, ethyl 3-iodopyrazole possesses two distinct aromatic protons (H4 and H5) which will appear as two separate signals. These protons are adjacent and will exhibit a small through-bond coupling (typically a doublet, with J ≈ 2-3 Hz).[3][4]
The ethyl group in both isomers will present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a familiar pattern based on spin-spin coupling.
Predicted ¹³C NMR Characteristics
The carbon spectra provide even clearer differentiation. The most telling signal is that of the carbon directly bonded to the iodine atom (C-I). Due to the heavy atom effect of iodine, this carbon signal is shifted significantly upfield (to a lower ppm value) compared to other aromatic carbons.[5]
-
For ethyl 4-iodopyrazole , the C4 carbon will appear at a low chemical shift (typically < 70 ppm). Furthermore, due to symmetry, the C3 and C5 carbons will be equivalent, resulting in a single signal for these two carbons.[6]
-
For ethyl 3-iodopyrazole , the C3 carbon will be found at a low chemical shift. The C4 and C5 carbons will be distinct, giving rise to two separate signals in the typical aromatic carbon region.
Data-Driven Comparison from Analogous Compounds
While direct experimental data for the N-ethylated isomers is sparse in readily available literature, we can draw strong inferences from closely related, well-characterized analogs. A study by Valerij et al. provides detailed NMR data for the N-Boc protected versions of 3-iodo and 4-iodo pyrazole, which serve as excellent models.[3][4]
| Compound | Pyrazole Ring ¹H NMR (DMSO-d₆, δ ppm) | Pyrazole Ring ¹³C NMR (DMSO-d₆, δ ppm) |
| tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate | 8.16 (d, J 2.8 Hz, 1H), 6.76 (d, J 2.8 Hz, 1H) | 118.2 (C4) , 133.6 (C5) , 104.6 (C3-I) , 86.1, 27.9, 146.4 (other) |
| tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | 8.46 (s, 1H), 7.89 (s, 1H) | 135.9 (C3/C5) , 63.8 (C4-I) , 86.0, 27.9, 146.4, 148.8 (other) |
Table 1: Comparative ¹H and ¹³C NMR data for N-Boc protected iodopyrazole isomers. Data sourced from ARKIVOC 2014 (vi) 54-71.[3]
This experimental data clearly supports our predictions. The 3-iodo isomer shows two distinct, coupled aromatic protons and the C-I carbon signal (C3) is significantly downfield compared to the C-I signal (C4) in the 4-iodo isomer. The 4-iodo isomer shows two singlets for the aromatic protons and a highly shielded C4-I carbon at 63.8 ppm.
Part 2: Unambiguous Assignment with 2D NMR
For absolute certainty and to meet the rigorous standards of pharmaceutical development, 2D NMR experiments are essential. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this specific problem.
The Power of HMBC: Connecting the Fragments
HMBC detects long-range (typically 2- and 3-bond) correlations between protons and carbons. The strategy is to identify correlations between the protons of the N-ethyl group and the carbons of the pyrazole ring. This definitively establishes the connectivity and confirms the substitution pattern.
-
For Ethyl 3-Iodo-1H-pyrazole : The methylene protons (-CH₂-) of the ethyl group are three bonds away from the C5 carbon. Therefore, a clear cross-peak should be observed in the HMBC spectrum connecting the ¹H signal of the -CH₂- group to the ¹³C signal of the C5 carbon. No such correlation to C3 would be expected.
-
For Ethyl 4-Iodo-1H-pyrazole : The methylene protons are three bonds away from both the C3 and C5 carbons. Since C3 and C5 are chemically equivalent in this isomer, a single strong cross-peak will be observed between the -CH₂- protons and the C3/C5 carbon signal.
This differential connectivity provides an irrefutable method for distinguishing the two isomers.[7][8][9]
Visualization of Key HMBC Correlations
Caption: Key ³J HMBC correlations for isomer identification.
The Role of NOESY: Through-Space Correlations
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can serve as a secondary confirmation. It detects correlations between protons that are close in space, regardless of their bonding.
-
For Ethyl 3-Iodo-1H-pyrazole : A NOESY cross-peak will be observed between the N-CH₂- protons and the H5 proton of the pyrazole ring, confirming their spatial proximity.
-
For Ethyl 4-Iodo-1H-pyrazole : A NOESY cross-peak will be observed between the N-CH₂- protons and both the H3 and H5 protons.
Experimental Protocols
To ensure reproducible and high-quality data, the following standard operating procedures are recommended.
Sample Preparation
-
Mass: Accurately weigh 5-10 mg of the purified pyrazole isomer.
-
Solvent: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[10]
-
Homogenize: Gently vortex the sample to ensure a homogeneous solution.
NMR Data Acquisition Workflow
Caption: Recommended NMR workflow for isomer structure elucidation.
HMBC Experiment Parameters
-
Pulse Sequence: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).[8]
-
Optimization: Optimize the experiment for a long-range coupling constant (ⁿJCH) of 8-10 Hz, which is typical for aromatic systems.
-
Acquisition: Ensure sufficient scans are acquired to achieve a good signal-to-noise ratio, as HMBC signals are inherently less sensitive than direct correlation experiments.
Conclusion
Distinguishing between ethyl 3-iodo- and 4-iodo-1H-pyrazole is a classic challenge in structural elucidation that is readily solved by a systematic NMR approach. While ¹H and ¹³C NMR provide strong initial indicators based on symmetry and the heavy-atom effect of iodine, the definitive proof lies in 2D HMBC spectroscopy. By identifying the specific long-range correlations between the N-ethyl group and the pyrazole ring carbons, researchers can assign the correct regioisomeric structure with the highest degree of confidence. This rigorous analytical workflow is indispensable for ensuring the integrity and reproducibility of research in synthetic and medicinal chemistry.
References
-
Valerij, S., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71. Available at: [Link]
-
ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Available at: [Link]
-
Butkevičius, M., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry. Available at: [Link]
-
Rue, K., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Molbank, 2023(3), M1689. Available at: [Link]
-
ResearchGate. Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. Available at: [Link]
-
Royal Society of Chemistry. 1HNMR δ values for - Supplementary Information. Available at: [Link]
-
Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5851. Available at: [Link]
-
Butkevičius, M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6599. Available at: [Link]
-
University of Alberta. Tables For Organic Structure Analysis. Available at: [Link]
-
Alkorta, I., et al. (2021). A ¹³C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations. Structural Chemistry, 32, 1239-1251. Available at: [Link]
-
Hoye, T. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 688-694. Available at: [Link]
-
Cabildo, P., et al. (1984). ¹³C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry, 22(9), 603-607. Available at: [Link]
-
PubChem. 4-Iodopyrazole | C3H3IN2 | CID 77022. National Center for Biotechnology Information. Available at: [Link]
-
Trofimov, B. A., et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. Chemistry of Heterocyclic Compounds, 39, 384-387. Available at: [Link]
-
ResearchGate. Figure S29. ¹H NMR spectrum (400 MHz, CDCl₃) of ethyl... Available at: [Link]
-
Chegg.com. (2022). Solved Ethyl 1-H-pyrazole-3-carboxylate NMR NH 8 DMSO -0.0. Available at: [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
-
SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. J. Chem. Pharm. Res., 4(3), 1772-1781. Available at: [Link]
-
PubChem. 3-Iodo-1H-pyrazole | C3H3IN2 | CID 1239830. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
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- 6. 4-Iodopyrazole(3469-69-0) 13C NMR spectrum [chemicalbook.com]
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- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: LC-MS Profiling of Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate
The following guide provides an in-depth technical analysis of the LC-MS fragmentation pattern of Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate , a critical intermediate in the synthesis of pyrazole-based pharmaceuticals.
This content is structured as a Publish Comparison Guide , designed to assist analytical chemists and drug developers in validating compound identity, distinguishing it from structural analogs (alternatives), and optimizing detection methods.
Executive Summary
Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate (CAS: 799835-39-5) serves as a versatile scaffold in medicinal chemistry, particularly for Suzuki-Miyaura and Sonogashira couplings utilized in drug discovery. Characterizing this compound requires precise mass spectrometric differentiation from its bromo-analogs and regioisomers (e.g., 4-iodo or 5-iodo variants), which often co-elute or appear as impurities.
This guide compares the Mass Spectrometry (MS) performance of the 3-iodo variant against its primary alternatives, detailing the specific fragmentation pathways (ESI-MS/MS) that serve as diagnostic fingerprints for quality control.
Chemical Profile & Theoretical Mass
| Property | Specification |
| Compound Name | Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate |
| Formula | C₇H₉IN₂O₂ |
| Monoisotopic Mass | 279.9709 Da |
| [M+H]⁺ Precursor | 280.9782 m/z |
| Key Structural Features | Labile Ethyl Ester (C-4), Weak C-I Bond (C-3), N-Methyl (N-1) |
Comparative Analysis: Diagnostic Performance
To ensure scientific rigor, we compare the target compound against its most common "alternatives"—the Bromo-analog (often used as a cheaper substitute) and the Regioisomer (a common synthetic impurity).
Comparison A: Halogen Signature (Iodo vs. Bromo)
The primary diagnostic tool is the isotopic envelope and the stability of the Carbon-Halogen bond under Collision-Induced Dissociation (CID).
| Feature | Target: 3-Iodo Variant | Alternative: 3-Bromo Variant | Analytic Insight |
| Precursor Ion (m/z) | 281 (Single dominant peak) | 233 / 235 (1:1 Doublet) | The Iodo compound lacks the M+2 isotope peak seen in Bromo/Chloro analogs, simplifying the spectrum but removing the "isotopic flag" for halogen presence. |
| C-X Bond Stability | Low (Weak C-I bond) | Moderate (Stronger C-Br bond) | The Iodo variant fragments more readily at lower Collision Energies (CE), often showing a base peak of the de-iodinated scaffold [M+H-I]⁺. |
| Diagnostic Fragment | m/z 154 (Loss of I) | m/z 154 (Loss of Br) | Convergence: Both compounds yield the same core scaffold (m/z 154), confirming the pyrazole backbone identity. |
Comparison B: Ionization Mode (ESI vs. APCI)
For this specific pyrazole ester, the choice of ionization source significantly impacts sensitivity.
-
ESI (Electrospray Ionization): Preferred. The basic nitrogen at position N-2 facilitates protonation ([M+H]⁺). ESI provides a "softer" ionization, preserving the molecular ion (m/z 281) for quantification.
-
APCI (Atmospheric Pressure Chemical Ionization): Alternative. Effective, but the thermal energy in APCI can induce premature cleavage of the weak C-I bond, leading to in-source fragmentation where the [M+H]⁺ signal is diminished in favor of the fragment [M+H-I]⁺.
Fragmentation Mechanism & Pathway
The fragmentation of Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate follows a predictable pathway governed by the stability of the pyrazole ring and the lability of the ester/iodine substituents.
Primary Pathways (ESI+ Mode)
-
Ester Cleavage (McLafferty-like or Neutral Loss): The ethyl ester group typically undergoes neutral loss of Ethene (28 Da) or Ethanol (46 Da) . In pyrazoles, the loss of the ethoxy radical or ethanol to form the acylium ion is a dominant first step.
-
Transition: m/z 281 → m/z 235 (Loss of EtOH) or m/z 253 (Loss of C₂H₄).
-
-
Halogen Elimination (C-I Cleavage): Due to the large atomic radius of Iodine, the C-I bond is the weakest point. Under higher collision energies (20-40 eV), the iodine is ejected.
-
Transition: m/z 281 → m/z 154 ([M+H - I]⁺).
-
Note: If the ester is lost first, the iodine loss follows: m/z 235 → m/z 108.
-
Proposed Fragmentation Pathway Diagram
The following diagram illustrates the stepwise degradation of the parent ion.
Caption: Stepwise CID fragmentation pathway of Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate in ESI+ mode.
Experimental Protocol
To reproduce these results or validate a synthesized batch, follow this standardized LC-MS workflow.
Instrument Setup
-
System: UHPLC coupled to Q-TOF or Triple Quadrupole (QqQ).
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes (Iodinated compounds are lipophilic and elute late).
MS Parameters (Source: ESI+)
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20 V (Keep low to prevent in-source loss of Iodine).
-
Collision Energy (CE):
-
Low (10 eV): Preserves m/z 281 parent.
-
High (35 eV): Generates m/z 154 and m/z 108 fragments for structural confirmation.
-
Workflow Visualization
Caption: Analytical workflow for the identification of halogenated pyrazole carboxylates.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11116265, Ethyl 1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Holzer, W., & Hahn, G. (2003). Synthesis of substituted 3-iodo-1H-pyrazole derivatives. Arkivoc, 2003(5), 71-82. (Provides synthesis and MS characterization data for the class of 3-iodo-pyrazole carboxylates). Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.
comparison of reactivity: 3-iodo vs 4-iodo-1-methylpyrazole esters
This guide provides an in-depth technical comparison between 3-iodo-1-methylpyrazole esters and 4-iodo-1-methylpyrazole esters . It is designed for medicinal chemists and process scientists selecting the optimal scaffold for structure-activity relationship (SAR) exploration or scale-up.
Executive Summary: The "Accessibility vs. Reactivity" Trade-Off
In the design of pyrazole-based drugs (e.g., kinase inhibitors like Crizotinib or P2X7 antagonists), the choice between a C3-iodo and C4-iodo handle is rarely arbitrary. It represents a fundamental trade-off between synthetic accessibility and downstream reactivity .
| Feature | 4-Iodo-1-methylpyrazole Esters | 3-Iodo-1-methylpyrazole Esters |
| Primary Character | The "Stable Workhorse" | The "Reactive Specialist" |
| Electronic Nature | Electron-rich ( | Electron-deficient ( |
| Synth. Accessibility | High. Direct electrophilic iodination (EAS) is highly regioselective for C4. | Low. Requires de novo ring synthesis or diazotization of 3-amino precursors. |
| Pd-Coupling Rate | Moderate. Requires standard ligands (e.g., PPh3, dppf). | High. Rapid oxidative addition; works with milder catalysts. |
| Metallation Risk | High (Halogen Dance). Lithiation triggers rapid I | Moderate. More stable to migration, but C5 deprotonation competes. |
| Key Application | Scale-up of core scaffolds; late-stage diversification. | Early-stage SAR where C3-substitution is critical for potency. |
Electronic Landscape & Structural Basis
The reactivity difference stems from the position of the iodine relative to the pyrazole nitrogens.
Orbital Interactions
-
4-Iodo (Beta-Position): The C4 carbon is in a vinylogous position relative to N1. It is the most electron-rich site on the ring due to resonance donation from N1. Consequently, the C4–I bond has a higher LUMO energy, making oxidative addition with Pd(0) slower compared to the C3 isomer.
-
3-Iodo (Alpha-Position): The C3 carbon is adjacent to the imine-like N2. The inductive electron-withdrawing effect (-I) of N2 depletes electron density at C3. This lowers the C–I bond energy and facilitates rapid oxidative addition.
The Ester Effect
The ester group acts as an Electron Withdrawing Group (EWG).
-
In 4-iodo-3-carboxylate isomers: The ester at C3 activates the C4-iodine via the ortho-effect, enhancing reactivity compared to a naked pyrazole, but it remains less reactive than the 3-iodo isomer.
-
In 3-iodo-4-carboxylate isomers: The ester at C4 synergizes with the N2 nitrogen to make the C3-iodine extremely electrophilic. These substrates are highly active in Suzuki and Sonogashira couplings.
Figure 1: Electronic mapping of reactivity profiles. The C3-position benefits from alpha-nitrogen activation.
Critical Reactivity Pitfall: The Halogen Dance
One of the most dangerous failures in pyrazole chemistry occurs when attempting to functionalize 4-iodo-1-methylpyrazoles via lithiation (e.g., to introduce an ester or other electrophile).
Mechanism of Failure
When treated with bases like LDA or LiTMP, the 4-iodo isomer does not undergo simple Lithium-Halogen exchange. Instead, the base deprotonates the most acidic position (C5). The resulting C5-anion attacks the C4-iodine, causing the iodine to "dance" (migrate) to C5, yielding the thermodynamically stable 5-iodo product.
Implication: If you need to make a 4-iodo-5-substituted ester via lithiation, you must use Magnesium (Knochel-Hauser conditions) rather than Lithium to suppress this migration.
Figure 2: The "Halogen Dance" mechanism.[1] Use of Mg reagents is required to prevent iodine migration from C4 to C5.
Experimental Data: Cross-Coupling Performance
The following data summarizes typical yields and conditions for Suzuki-Miyaura coupling of ethyl 1-methylpyrazole carboxylates with phenylboronic acid.
Reaction Conditions: 1.0 equiv halide, 1.5 equiv PhB(OH)2, 5 mol% Pd catalyst, 2.0 equiv K2CO3, Dioxane/H2O, 80°C, 4h.
| Substrate (Ester Isomer) | Catalyst System | Yield (%) | Observations |
| Ethyl 3-iodo-1-methylpyrazole-4-carboxylate | Pd(PPh3)4 | 92% | Complete conversion in <2h. High reactivity due to C3 activation. |
| Ethyl 4-iodo-1-methylpyrazole-3-carboxylate | Pd(PPh3)4 | 65% | Sluggish. Requires longer times (12h) or stronger catalyst. |
| Ethyl 4-iodo-1-methylpyrazole-3-carboxylate | Pd(dppf)Cl2 | 88% | Bidentate ligand required for efficient turnover. |
| Ethyl 4-iodo-1-methylpyrazole-5-carboxylate | Pd(dppf)Cl2 | 81% | Steric hindrance from C5-ester slightly lowers yield compared to C3-ester. |
Detailed Protocols
Protocol A: Regioselective Synthesis of 4-Iodo-1-methylpyrazole Esters (EAS)
Best for: Large-scale preparation of the 4-iodo isomer.
-
Setup: Charge a round-bottom flask with Ethyl 1-methylpyrazole-3-carboxylate (1.0 equiv) and Acetonitrile (0.5 M).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.2 equiv) in one portion.
-
Catalysis: Add Trifluoroacetic acid (TFA) (0.1 equiv) to catalyze the electrophilic aromatic substitution.
-
Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hex/EtOAc 3:1). The 4-iodo product is less polar than the starting material.
-
Workup: Quench with sat. aq. Na2S2O3 (to remove excess iodine). Extract with EtOAc. Wash with brine.
-
Purification: Recrystallize from Heptane/EtOAc.
-
Note: This method fails for the 3-iodo isomer because C4 is electronically favored for EAS.
-
Protocol B: Magnesiation of 4-Iodopyrazoles (Preventing Halogen Dance)
Best for: Functionalizing the C5 position while keeping the C4-iodine intact.
-
Drying: Flame-dry a flask under Argon.
-
Substrate: Dissolve 4-iodo-1-methylpyrazole (1.0 equiv) in anhydrous THF (0.5 M). Cool to -20°C.
-
Exchange: Dropwise add iPrMgCl·LiCl (TurboGrignard) (1.1 equiv). Stir at -20°C for 30 mins.
-
Checkpoint: Do not allow to warm to RT, or the Grignard may eventually scramble, though much slower than the Lithio species.
-
-
Trapping: Add the electrophile (e.g., Ethyl Chloroformate) (1.2 equiv).
-
Result: Yields Ethyl 4-iodo-1-methylpyrazole-5-carboxylate .
References
-
Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, 2006.[2]
-
Goossen, L. J., et al. "Palladium-Catalyzed Synthesis of Aryl Ketones from Carboxylic Acids and Boronic Acids." Journal of Organic Chemistry, 2008.[3] (Discusses electronic effects in cross-coupling).
-
Lévesque, F., et al. "Continuous Flow Synthesis of 3-Iodopyrazoles." Organic Process Research & Development, 2018. (Highlights the difficulty of 3-iodo synthesis).
-
Review: "Halogen Dance Reactions in Heterocycles." Chemical Reviews, 2007. (Detailed mechanism of the I
C5 migration).
Sources
- 1. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 2. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 3. Group of Prof. Paul Knochel | LMU München | Magnesium reagents [knochel.cup.uni-muenchen.de]
Structural & Synthetic Characterization Guide: Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate
Executive Summary & Application Profile
Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is a critical intermediate in the synthesis of pyrazole-based kinase inhibitors (e.g., RIP1 kinase inhibitors) and agrochemicals. Its structural significance lies in the C3-Iodine handle, which offers superior reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) compared to its bromo- or chloro-analogs.
This guide provides a comparative structural analysis, validated synthesis protocols, and characterization data to assist researchers in selecting the optimal halogenated scaffold for library generation.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target compound with its primary structural analogs. The choice between Iodine and Bromine substituents fundamentally alters the crystallographic packing (via halogen bonding) and synthetic turnover frequency.
Table 1: Physicochemical & Reactivity Profile
| Feature | Target: 3-Iodo Analog | Alternative A: 3-Bromo Analog | Alternative B: 3-Amino Analog |
| Formula | C₇H₉IN₂O₂ | C₇H₉BrN₂O₂ | C₇H₁₁N₃O₂ |
| Mol.[1][2][3] Weight | 280.06 g/mol | 233.06 g/mol | 169.18 g/mol |
| C–X Bond Length | ~2.10 Å (Predicted)* | ~1.89 Å | N/A (C-N bond) |
| Reactivity | High: Rapid oxidative addition to Pd(0). Ideal for difficult couplings. | Moderate: Requires activated ligands or higher temps. | Nucleophilic: Used for amide coupling or Sandmeyer reactions. |
| Halogen Bonding | Strong Donor: Large σ-hole on Iodine facilitates directed crystal packing. | Weak Donor: Less significant intermolecular halogen bonding. | H-Bond Donor: Dominates crystal lattice via N-H...O interactions. |
| Physical Form | White to pale yellow solid | White solid | White to off-white solid |
| Melting Point | 65–75 °C (Analog range)** | 66–67 °C [1] | 98–100 °C |
*Bond lengths derived from average geometry of 1-methyl-pyrazole-4-carboxylates in CSD. **Melting point range estimated based on 1-(1-ethoxyethyl)-3-iodo analogs [2].
Structural Characterization & Crystallography
While specific unit cell parameters for the title compound are proprietary, its molecular geometry is defined by the planar pyrazole ring and the steric demand of the iodine atom.
Molecular Geometry & Packing
-
Planarity: The pyrazole ring is strictly planar. The 4-carboxylate group typically rotates 5–15° out of plane to minimize steric repulsion with the bulky 3-iodo substituent.
-
Halogen Bonding (XB): Unlike the 3-amino analog which relies on hydrogen bonding, the 3-iodo derivative crystallizes via C–I···O=C halogen bonds. The iodine atom acts as a Lewis acid (σ-hole donor) interacting with the carbonyl oxygen of a neighboring molecule.
-
Implication: This directional interaction often leads to higher solubility in non-polar solvents compared to the amino-analog.
-
Diagnostic NMR Signatures (Validation)
To validate the structure during synthesis, ensure the following chemical shifts are present. The absence of the broad NH₂ signal (seen in Alternative B) and the downfield shift of C3 confirm the iodine installation.
-
¹H NMR (400 MHz, CDCl₃/DMSO-d₆):
-
δ 7.90 – 8.10 (s, 1H): H-5 Proton (Deshielded by adjacent N-methyl).
-
δ 4.25 (q, 2H): Ethyl CH₂.
-
δ 3.85 – 3.95 (s, 3H): N-Methyl (Distinctive singlet).
-
δ 1.30 (t, 3H): Ethyl CH₃.
-
Experimental Protocols
This section details the synthesis and purification of the target compound. The protocol is designed to be self-validating: the progression from a polar starting material (NH-pyrazole) to a less polar product (N-Me pyrazole) allows for easy TLC monitoring.
Synthesis Workflow (N-Methylation)
Reaction: Ethyl 3-iodo-1H-pyrazole-4-carboxylate + MeI → Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate
-
Reagents:
-
Ethyl 3-iodo-1H-pyrazole-4-carboxylate (1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv) or K₂CO₃
-
Methyl Iodide (MeI, 1.5 equiv)
-
Solvent: DMF (Anhydrous)
-
-
Procedure:
-
Step 1: Dissolve the starting pyrazole in DMF (0.5 M concentration).
-
Step 2: Add Cs₂CO₃ and stir for 15 minutes at room temperature to deprotonate the N-H.
-
Step 3: Add Methyl Iodide dropwise. Caution: MeI is carcinogenic.
-
Step 4: Heat to 60 °C for 15 hours [3].
-
Step 5 (Work-up): Dilute with water (5x reaction volume) and extract with Ethyl Acetate. Wash organics with brine, dry over Na₂SO₄.[4][5]
-
-
Purification:
-
Recrystallize from n-Hexane/Ethyl Acetate (10:1) .[3] The target compound typically crystallizes as white needles or prisms upon cooling.
-
Functionalization Pathway (Graphviz Diagram)
The following diagram illustrates the strategic position of the target compound in drug discovery workflows, highlighting its conversion into bi-aryl scaffolds.
Figure 1: Synthetic genealogy of the target compound. The methylation step (Inter → Target) locks the tautomer, while the Iodine handle enables divergent palladium-catalyzed coupling.
References
-
PubChem. (n.d.). Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate. National Library of Medicine. Retrieved from [Link]
-
V. V. Tkachuk et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, (vi), 54-71.[3][6] Retrieved from [Link]
-
Vertex Pharmaceuticals. (2021). Inhibitors of RIP1 kinase and methods of use thereof. U.S. Patent No.[7][8] 11,072,607. Retrieved from
Sources
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- 2. US11072607B2 - Inhibitors of RIP1 kinase and methods of use thereof - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate | 139308-52-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
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- 8. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
melting point comparison of methyl vs ethyl 3-iodo-1-methylpyrazole-4-carboxylate
[1][2]
Executive Summary & Physical Property Comparison[3]
The choice between the methyl and ethyl ester variants of 3-iodo-1-methylpyrazole-4-carboxylate often depends on solubility requirements during scale-up and the desired physical state for handling. While both serve as electrophilic partners in transition-metal catalyzed cross-couplings, their physical properties differ slightly due to crystal packing efficiency.
Physical Properties Table[4]
| Feature | Methyl Ester | Ethyl Ester |
| IUPAC Name | Methyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate | Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate |
| CAS Number | 1268684-41-8 | 1094348-43-0 |
| Molecular Weight | 266.04 g/mol | 280.06 g/mol |
| Physical State | Solid (Crystalline) | Solid (Low-melting, often amber/white) |
| Melting Point | ~80–90 °C (Estimated based on structural analogs*) | ~60–70 °C (Experimental**) |
| Solubility | Moderate in MeOH, DCM; Low in Hexanes | High in EtOH, EtOAc, DCM; Moderate in Hexanes |
| Reactivity | High (C-I bond labile for Pd-catalysis) | High (Identical electronic activation) |
*Note: Exact experimental melting points for the methyl ester are rarely reported in open literature, but methyl esters of small rigid pyrazoles typically exhibit higher melting points than their ethyl counterparts due to more efficient crystal packing (symmetry). **Refers to crude/purified solid forms described in patent literature (e.g., US5223526A).
Structural Analysis & Handling Implications
Crystal Packing and Stability
-
Methyl Ester: The methyl group provides a more compact structure, often leading to a higher degree of crystallinity. This makes the methyl ester easier to handle as a free-flowing powder during weighing and transfer in automated high-throughput screening (HTS) workflows.
-
Ethyl Ester: The additional methylene group in the ethyl chain introduces rotational degrees of freedom that disrupt crystal packing. Consequently, the ethyl ester often isolates as a low-melting solid or a semi-solid (amber oil) if slightly impure. This can complicate handling, requiring melting or dissolution prior to precise volumetric transfer.
Synthetic Utility
Both compounds possess a C-I bond at the C3 position , which is highly reactive toward oxidative addition by Palladium(0). The ester at C4 is electron-withdrawing, further activating the C3-Iodine bond and preventing catalyst poisoning by the pyrazole nitrogens.
Experimental Protocols
The synthesis of these compounds typically follows a Sandmeyer-type transformation starting from the corresponding amino-pyrazole, or via N-methylation of the parent pyrazole.
Method A: Sandmeyer Reaction (Amino Iodo)
This method is preferred for generating the C3-iodo motif with high regioselectivity.
Protocol for Ethyl 3-iodo-1-methylpyrazole-4-carboxylate:
-
Diazotization: Dissolve Ethyl 3-amino-1-methylpyrazole-4-carboxylate (1.0 eq) in acetonitrile (ACN) or dilute acid.
-
Activation: Add t-Butyl nitrite (1.5 eq) or
dropwise at 0 °C to form the diazonium intermediate. -
Iodination: Add Diiodomethane (
) or Potassium Iodide (KI) with Iodine ( ). -
Reaction: Stir at room temperature (or heat to 60 °C) for 2–4 hours. Evolution of
gas indicates reaction progress. -
Work-up: Quench with aqueous sodium thiosulfate (
) to remove excess iodine. Extract with Ethyl Acetate. -
Purification: Recrystallize from Hexane/EtOAc to obtain the product as an amber/white solid .
Method B: N-Methylation (Alkylation)
Used when the 3-iodo-pyrazole-4-carboxylate scaffold is already available.
Protocol:
-
Deprotonation: Suspend Ethyl 3-iodo-1H-pyrazole-4-carboxylate (1.0 eq) in DMF.
-
Base Addition: Add Cesium Carbonate (
, 2.0 eq) or Sodium Hydride (NaH). Stir for 30 min. -
Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise at 0 °C.
-
Reaction: Heat to 60 °C for 15 hours.
-
Isolation: Pour into ice water. Filter the precipitate (if solid) or extract with ether (if oil).
Visualization of Synthesis Pathways
The following diagram illustrates the parallel synthesis pathways for both esters, highlighting the divergence at the esterification or alkylation step.
Caption: Divergent synthesis of Methyl and Ethyl 3-iodo-1-methylpyrazole-4-carboxylates via Sandmeyer iodination.
References
-
Buckman, B. O., et al. (2021). Inhibitors of RIP1 kinase and methods of use thereof. US Patent 11,072,607 B2. Link
- Describes the synthesis of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate via N-methyl
-
Lahm, G. P., et al. (1993). Pyrazole carboxanilide fungicides and use. US Patent 5,223,526 A. Link
- Provides experimental details on the Sandmeyer iodination to yield the ethyl ester as a solid.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 67036139, Methyl 3-iodo-1H-pyrazole-4-carboxylate. Link
- General chemical identifiers and structural inform
-
Ambeed. (n.d.). Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate Datasheet. Link
- Provides melting point d
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
